Technical Documentation Center

2-(Dimethylamino)ethyl myristate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Dimethylamino)ethyl myristate
  • CAS: 43016-78-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Dimethylamino)ethyl Myristate (CAS 43016-78-0)

Physical Properties, Mechanistic Biology, and Application as a Self-Validating Pharmacological Control Executive Summary In the landscape of molecular biology and drug development, distinguishing between specific target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physical Properties, Mechanistic Biology, and Application as a Self-Validating Pharmacological Control

Executive Summary

In the landscape of molecular biology and drug development, distinguishing between specific target inhibition and non-specific membrane toxicity is a persistent challenge. 2-(Dimethylamino)ethyl myristate (CAS 43016-78-0), widely known in the literature as Pro-myristic acid , occupies a highly specialized niche to solve this exact problem.

Structurally resembling an ionizable lipid, this compound is primarily deployed as a highly specific negative control for dynamin-mediated endocytosis inhibitors, such as MiTMAB (myristyl trimethyl ammonium bromide) and OcTMAB[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing researchers with the causality behind its physicochemical properties and a field-proven methodology for integrating it into self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

Pro-myristic acid consists of a saturated 14-carbon myristoyl tail esterified to a 2-(dimethylamino)ethanol headgroup. This specific structural arrangement dictates its behavior in aqueous and lipid environments.

Quantitative Physical Properties
PropertyValueCausality / Experimental Implication
CAS Number 43016-78-0Unique identifier for procurement and literature search.
Molecular Formula C₁₈H₃₇NO₂Dictates the mass and elemental composition[2].
Molecular Weight 299.5 g/mol Low molecular weight ensures rapid diffusion kinetics[2].
XLogP3 6.4High lipophilicity drives rapid, passive plasma membrane permeation without the need for transfection reagents[2].
State / Storage Liquid (2-8°C)Requires cold storage to prevent spontaneous hydrolysis of the ester bond.

The Causality of the Ester Bond: Unlike stable quaternary ammonium surfactants (e.g., MiTMAB), Pro-myristic acid features a highly labile ester linkage. While its LogP of 6.4 allows it to easily slip through the hydrophobic core of the plasma membrane, this ester bond is the critical "trigger" that neutralizes the molecule once it reaches the cytosol.

Mechanistic Biology: The Self-Validating Control System

Dynamin I and II are essential GTPases responsible for the scission of newly formed vesicles during clathrin-mediated endocytosis (CME)[3]. Small-molecule inhibitors like MiTMAB target the Pleckstrin Homology (PH) lipid-binding domain of dynamin to halt this process. However, because MiTMAB is an amphiphilic surfactant, it carries a high risk of causing non-specific membrane perturbation or lysis, leading to false-positive endocytosis inhibition[4].

Why Pro-myristic Acid is the Perfect Control: To prove that endocytosis inhibition is dynamin-specific, researchers must use a structural analog that mimics the physical properties of the inhibitor but lacks in vivo activity. Pro-myristic acid actually inhibits dynamin in vitro (IC₅₀ = 9.2 µM)[1]. However, upon entering the cell, intracellular esterases rapidly cleave it into myristic acid and dimethylethanolamine. Myristic acid has no inhibitory effect on dynamin (IC₅₀ ≥ 300 µM)[1].

This creates a self-validating system : If cells treated with Pro-myristic acid show normal endocytosis, the researcher can definitively prove that the membrane is intact and that the endocytosis block seen with MiTMAB is due to true dynamin inhibition, not surfactant toxicity[5].

Quantitative Pharmacological Parameters
CompoundTargetIn Vitro IC₅₀ (Dynamin GTPase)In Vivo IC₅₀ (Receptor Endocytosis)
MiTMAB (Active Inhibitor)Dynamin PH Domain~3.1 µM~10 - 30 µM
Pro-myristic acid (Control)Dynamin PH Domain9.2 µM[1]Inactive (Rapidly Cleaved)[1]
Myristic Acid (Metabolite)NoneInactive≥ 300 µM[1]

Metabolic Pathway & Logical Workflow

G Extracellular Pro-myristic Acid (Extracellular) Permeation Membrane Permeation (LogP 6.4) Extracellular->Permeation Intracellular Pro-myristic Acid (Intracellular) Permeation->Intracellular Esterase Cellular Esterases (Rapid Hydrolysis) Intracellular->Esterase Cleavage of Ester Bond Products Myristic Acid + Dimethylethanolamine Esterase->Products Dynamin Dynamin PH Domain (Vesicle Scission) Products->Dynamin Fails to bind (IC50 ≥ 300 µM) Result Endocytosis Unaffected (Valid Negative Control) Dynamin->Result Normal Function

Metabolic pathway of Pro-myristic acid establishing its role as a dynamin negative control.

Experimental Methodology: Transferrin Endocytosis Assay

The following protocol details how to deploy CAS 43016-78-0 alongside a primary dynamin inhibitor to validate clathrin-mediated endocytosis (CME) blockade.

Objective: To isolate dynamin-specific endocytosis inhibition from non-specific surfactant toxicity.

Phase 1: Preparation & Synchronization
  • Cell Seeding: Plate target cells (e.g., HeLa or 3T3-L1) on glass coverslips in a 24-well plate. Culture until 70-80% confluent.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 2 hours at 37°C.

    • Causality Note: Serum starvation upregulates surface transferrin receptors and synchronizes the cells, ensuring a robust and uniform uptake signal upon ligand introduction.

Phase 2: Pharmacological Treatment
  • Solution Preparation: Prepare 30 µM working solutions of MiTMAB (Active) and Pro-myristic acid (Negative Control) in serum-free media.

    • Causality Note: 30 µM is utilized because it is roughly 3x the in vitro IC₅₀, ensuring target saturation without exceeding the critical micelle concentration (CMC) that causes membrane lysis[6].

  • Incubation: Replace media with the compound solutions (include a vehicle-only control). Incubate for exactly 30 minutes at 37°C.

Phase 3: Ligand Internalization
  • Pulse: Add 25 µg/mL Alexa Fluor 488-conjugated Transferrin directly to the wells.

  • Uptake: Incubate for exactly 15 minutes at 37°C to allow receptor-mediated internalization.

Phase 4: Acid Wash & Fixation (The Self-Validating Step)
  • Halt Trafficking: Immediately transfer the 24-well plate to an ice bath to freeze lipid membrane fluidity and halt all vesicle trafficking.

  • Acid Wash: Wash cells twice with ice-cold Acid Wash Buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 5.3) for 2 minutes each.

    • Causality Note: The acidic pH disrupts the transferrin-receptor interaction, stripping un-internalized transferrin from the cell surface. Any remaining fluorescence is strictly intracellular, eliminating false positives from surface binding.

  • Fixation: Wash with ice-cold PBS, fix with 4% Paraformaldehyde for 15 minutes, mount, and image via confocal microscopy.

  • Validation Logic: If cells treated with Pro-myristic acid show a lack of internalized transferrin, the working concentration is causing non-specific membrane toxicity. If transferrin uptake is normal, the MiTMAB-induced blockade is validated as dynamin-specific.

References

  • PubChem. 2-(Dimethylamino)ethyl myristate (Compound Summary). National Center for Biotechnology Information. URL:[Link]

  • Bate, C., et al. (2017). An antipsychotic drug exerts anti-prion effects by altering the localization of the cellular prion protein. PLOS One. URL:[Link]

  • Khan, I., et al. (2019). Metastasis Suppressors NME1 and NME2 Promote Dynamin 2 Oligomerization and Regulate Tumor Cell Endocytosis, Motility and Metastasis. Molecular Cancer Therapeutics (PMC). URL:[Link]

  • Kerr, M., et al. (2010). Insulin promotes Rip11 accumulation at the plasma membrane by inhibiting a dynamin- and PI3-kinase-dependent, but Akt-independent, internalisation event. Journal of Cell Science (PMC). URL:[Link]

  • Gomis Perez, C., et al. (2021). Rapid propagation of membrane tension at a presynaptic terminal. bioRxiv. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of 2-(dimethylamino)ethyl myristate in Lipid Nanoparticle Endosomal Escape

Introduction: The Endosomal Conundrum in Nucleic Acid Delivery Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the rapid de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Endosomal Conundrum in Nucleic Acid Delivery

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the rapid development and deployment of mRNA vaccines.[1][2][3] These sophisticated delivery vehicles are typically composed of four key components: a phospholipid, cholesterol, a PEGylated lipid, and an ionizable lipid.[4] The ionizable lipid is the cornerstone of the LNP's ability to encapsulate and, more critically, deliver its nucleic acid payload to the cytoplasm of target cells.[4][5]

Upon cellular uptake, primarily through endocytosis, LNPs become entrapped within endosomes. These vesicles are integral to cellular trafficking but also represent a formidable barrier to the cytosolic delivery of therapeutics. As endosomes mature, their internal environment becomes progressively more acidic, and they eventually fuse with lysosomes, which are rich in degradative enzymes. For the encapsulated nucleic acid to exert its therapeutic effect, it must escape the endosome before this degradation occurs. This process, known as endosomal escape, is the most significant bottleneck in LNP-mediated drug delivery.[5][] This guide provides a detailed technical overview of the mechanism by which 2-(dimethylamino)ethyl myristate (DML), a representative ionizable lipid, facilitates this crucial step.

Physicochemical Properties of 2-(dimethylamino)ethyl myristate (DML)

2-(dimethylamino)ethyl myristate is a cationic lipid at physiological pH, characterized by a tertiary amine headgroup and a 14-carbon myristate lipid tail.[7][8] A critical parameter governing its function as an ionizable lipid is its acid dissociation constant (pKa). The computed pKa of DML is approximately 6.4.[7] This value is pivotal because it dictates the protonation state of the dimethylamino headgroup in response to changes in the surrounding pH.

At the neutral pH of the bloodstream (around 7.4), the tertiary amine of DML is largely deprotonated and thus neutral. This neutrality is advantageous as it minimizes non-specific interactions with biological membranes and reduces potential toxicity.[4] However, as the LNP is internalized into the endosome and the pH drops to approximately 5-6, the dimethylamino headgroup becomes protonated, acquiring a positive charge.[] This pH-triggered switch from a neutral to a cationic state is the fundamental driver of DML's role in endosomal escape.

PropertyValueSource
IUPAC Name 2-(dimethylamino)ethyl tetradecanoate[7]
Molecular Formula C18H37NO2[7]
Molecular Weight 299.5 g/mol [7]
CAS Number 43016-78-0[7][8]
Computed pKa ~6.4[7]

Mechanisms of DML-Mediated Endosomal Escape

The precise mechanism of endosomal escape is still a subject of active research, with several leading hypotheses. The protonation of DML within the endosome is central to all proposed models.

Membrane Destabilization and Fusion

The most widely accepted model posits that the protonated, positively charged DML interacts with negatively charged (anionic) lipids present in the endosomal membrane.[9] This electrostatic interaction is believed to trigger a series of events leading to membrane disruption:

  • Ion Pairing: The cationic headgroup of DML forms ion pairs with anionic lipids, such as phosphatidylserine, within the endosomal membrane.

  • Phase Transition: This interaction disrupts the normal bilayer structure of the endosomal membrane, inducing a transition to a non-bilayer, inverted hexagonal (HII) phase.[9][10] The conical shape of the DML molecule, with its relatively small headgroup and larger lipid tail, is thought to favor this transition.

  • Membrane Fusion and Pore Formation: The formation of the HII phase creates instability and defects in the endosomal membrane, leading to the fusion of the LNP with the endosomal membrane or the formation of transient pores.[] This breach in the endosomal barrier allows the nucleic acid payload to be released into the cytoplasm.

cluster_0 Endosomal Lumen (Acidic pH) cluster_1 Cytoplasm (Neutral pH) LNP LNP with protonated DML Endosomal_Membrane_Inner Anionic Lipids LNP->Endosomal_Membrane_Inner Electrostatic Interaction Phase_Transition Hexagonal (HII) Phase Transition Endosomal_Membrane_Inner->Phase_Transition Induces Payload Nucleic Acid Payload Membrane_Disruption Membrane Fusion/ Pore Formation Phase_Transition->Membrane_Disruption Leads to Membrane_Disruption->Payload Release caption DML-mediated membrane destabilization and fusion.

Caption: DML-mediated membrane destabilization and fusion.

The Proton Sponge Hypothesis

An alternative, though more debated, model is the "proton sponge" effect.[4] This hypothesis suggests that the high concentration of protonatable amines within the endosome acts as a buffer, resisting the natural acidification process.

  • Proton Sequestration: The tertiary amines of DML sequester protons that are actively pumped into the endosome by the vacuolar-type H+-ATPase (V-ATPase).

  • Chloride Influx and Osmotic Swelling: To maintain charge neutrality, chloride ions (Cl-) are passively transported into the endosome, followed by an influx of water to balance the osmotic pressure.

  • Endosomal Rupture: The continuous influx of ions and water leads to the swelling and eventual rupture of the endosome, releasing its contents, including the LNP and its payload, into the cytoplasm.

While the proton sponge effect is a plausible mechanism, its contribution to the endosomal escape of LNPs is still under investigation, with some studies suggesting that the osmotic pressure generated may be insufficient to cause membrane rupture.[1]

cluster_0 Endosomal Lumen cluster_1 Cytoplasm Proton_Pump V-ATPase Proton Pump Protons H+ Proton_Pump->Protons Pumps In DML DML (Proton Sponge) Protons->DML Sequestered by Chloride Cl- DML->Chloride Triggers Influx of Water H2O Chloride->Water Triggers Influx of Endosome_Swelling Osmotic Swelling and Rupture Water->Endosome_Swelling Causes Payload_Release Payload Release Endosome_Swelling->Payload_Release caption The Proton Sponge Hypothesis.

Caption: The Proton Sponge Hypothesis.

Experimental Methodologies for Quantifying Endosomal Escape

Several experimental techniques are employed to investigate and quantify the endosomal escape of LNPs. These assays are crucial for the rational design and optimization of ionizable lipids like DML.

Galectin-8/9 Assay

The Galectin-8 (or Galectin-9) assay is a powerful imaging-based method for detecting endosomal damage.[11][12][13][14][15] Galectins are cytosolic proteins that have a high affinity for β-galactosides, which are normally present on the inner leaflet of the endosomal membrane and are exposed to the cytosol only upon membrane rupture.

Principle:

  • Cells are engineered to express a fluorescently tagged Galectin-8 (e.g., Gal8-YFP).

  • In healthy cells with intact endosomes, the fluorescent signal is diffuse throughout the cytoplasm.

  • When an LNP formulation containing DML disrupts the endosomal membrane, the fluorescently tagged Galectin-8 is recruited to the site of damage, appearing as distinct puncta under a fluorescence microscope.

  • The number and intensity of these puncta can be quantified to provide a measure of endosomal escape efficiency.

Step-by-Step Protocol:

  • Cell Culture: Seed cells stably expressing a fluorescently tagged Galectin-8 in a glass-bottom imaging dish.

  • LNP Treatment: Treat the cells with the LNP formulation containing DML and the nucleic acid payload. Include appropriate positive (e.g., a known endosomolytic agent) and negative (e.g., buffer) controls.

  • Incubation: Incubate the cells for a time course (e.g., 2, 4, 6, and 8 hours) to monitor the kinetics of endosomal escape.

  • Live-Cell Imaging: Acquire images using a high-content confocal microscope.

  • Image Analysis: Use automated image analysis software to identify and quantify the number, size, and intensity of the fluorescent puncta per cell.

Start Seed Cells with Fluorescent Galectin-8 Treat Treat with DML-LNPs Start->Treat Incubate Incubate (Time Course) Treat->Incubate Image Live-Cell Confocal Microscopy Incubate->Image Analyze Quantify Fluorescent Puncta Image->Analyze Result Endosomal Escape Efficiency Analyze->Result caption Galectin-8 Assay Workflow.

Caption: Galectin-8 Assay Workflow.

LysoTracker Assay

The LysoTracker assay is another common imaging-based method used to assess the colocalization of LNPs with acidic organelles, primarily late endosomes and lysosomes.[16][17][18][19]

Principle:

  • LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of live cells.

  • LNPs are labeled with a different fluorescent dye.

  • By imaging the cells, the degree of colocalization between the fluorescently labeled LNPs and the LysoTracker signal can be quantified. A decrease in colocalization over time suggests that the LNPs are escaping the endo-lysosomal pathway.

Step-by-Step Protocol:

  • Cell Culture: Seed cells in a glass-bottom imaging dish.

  • LNP Treatment: Treat the cells with fluorescently labeled LNPs.

  • LysoTracker Staining: At the desired time points, add a LysoTracker dye to the cell culture medium and incubate for a short period (e.g., 30 minutes).

  • Live-Cell Imaging: Acquire images using a confocal microscope, capturing both the LNP and LysoTracker fluorescence channels.

  • Colocalization Analysis: Use image analysis software to calculate a colocalization coefficient (e.g., Pearson's correlation coefficient) between the LNP and LysoTracker signals.

Conclusion

The endosomal escape of lipid nanoparticles is a multifaceted process that is fundamental to the success of nucleic acid therapeutics. Ionizable lipids, such as 2-(dimethylamino)ethyl myristate, are the master keys to unlocking the cytosol. Through a pH-dependent protonation of its tertiary amine headgroup, DML is thought to primarily induce membrane destabilization and fusion with the endosomal membrane, and possibly contribute to endosomal swelling via a proton sponge effect. The continued development of sophisticated assays to quantify endosomal escape will undoubtedly lead to the rational design of even more potent and specific ionizable lipids, further expanding the therapeutic potential of LNP technology.

References

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC - NIH. (n.d.).
  • Why Is Endosomal Escape Critical in LNP Drug Delivery? - BOC Sciences - Liposomes. (n.d.).
  • Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - Mitchell Lab. (2024, September 16).
  • Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery. (2024, July 1).
  • Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP. (n.d.).
  • Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability | Request PDF - ResearchGate. (n.d.).
  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC. (2023, June 26).
  • Image-based analysis of NP uptake and Gal8 endosomal disruption assay.... - ResearchGate. (n.d.).
  • Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC. (2025, August 11).
  • Critical Evaluation of Different Lysosomal Labeling Methods Used to Analyze RNA Nanocarrier Trafficking in Cells - PMC. (n.d.).
  • Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC. (n.d.).
  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - OAE Publishing Inc. (2024, July 5).
  • Nanocarriers for Protein Delivery to the Cytosol: Assessing the Endosomal Escape of Poly(Lactide-co-Glycolide)-Poly(Ethylene Imine) Nanoparticles - MDPI. (2019, April 23).
  • Rab11 and Lysotracker Markers Reveal Correlation between Endosomal Pathways and Transfection Efficiency of Surface-Functionalized Cationic Liposome–DNA Nanoparticles - PMC. (n.d.).
  • ab314729– Human Galectin 8/ Gal-8 ELISA Kit | Abcam. (2024, November 7).
  • Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PubMed. (2019, February 26).
  • Lipid Nanoparticle-Mediated Delivery of mRNA Therapeutics and Vaccines. (2021, June 15).
  • Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review - MIT. (2025, June 12).
  • Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review. (2025, November 6).
  • 2-(Dimethylamino)ethyl myristate | C18H37NO2 | CID 96645 - PubChem. (n.d.).
  • Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation - PMC. (n.d.).
  • Ethyl myristate - Sigma-Aldrich. (n.d.).
  • 2-(dimethylamino)ethyl myristate — Chemical Substance Information - NextSDS. (n.d.).

Sources

Foundational

pKa value of 2-(dimethylamino)ethyl myristate for LNP formulation

An In-Depth Technical Guide on the pKa Profiling of 2-(dimethylamino)ethyl myristate in Lipid Nanoparticle (LNP) Formulation As the field of genetic medicine matures, the rational design of lipid nanoparticles (LNPs) has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the pKa Profiling of 2-(dimethylamino)ethyl myristate in Lipid Nanoparticle (LNP) Formulation

As the field of genetic medicine matures, the rational design of lipid nanoparticles (LNPs) has become the cornerstone of successful mRNA and siRNA delivery. At the heart of this delivery system is the ionizable lipid, a molecular engine whose acid dissociation constant (pKa) dictates the pharmacokinetic fate, cellular uptake, and endosomal escape of the therapeutic payload.

This whitepaper provides a comprehensive biophysical analysis of 2-(dimethylamino)ethyl myristate (DMEM) , a single-tailed ionizable lipid. We will deconstruct its structural causality, evaluate its predicted pKa, and detail the self-validating experimental workflows required to characterize its behavior within an LNP matrix.

Structural Causality and the pKa Paradigm

The molecular architecture of an ionizable lipid directly governs its apparent pKa within an LNP. The pKa is not merely a static number; it is a dynamic threshold that determines the ionization state of the lipid across different physiological compartments.

The structure of 2-(dimethylamino)ethyl myristate consists of a 14-carbon saturated fatty acid (myristic acid) esterified to a 2-(dimethylamino)ethanol headgroup.

  • The Headgroup: The tertiary amine in the dimethylaminoethyl group is responsible for protonation.

  • The Tail: The single C14 acyl chain provides hydrophobic anchoring but lacks the bulky, multi-tail geometry (like the dilinoleyl tails of DLin-MC3-DMA) required to form stable inverted hexagonal ( HII​ ) phases critical for membrane fusion.

The pKa Bottleneck: The predicted pKa of the isolated 2-(dimethylamino)ethyl myristate molecule is approximately 8.26 ± 0.28 [1]. For systemic mRNA delivery, the "Goldilocks zone" for an LNP's apparent pKa is strictly between 6.0 and 6.9 [2].

According to the Henderson-Hasselbalch equation, a pKa of 8.26 means that at a physiological pH of 7.4, the tertiary amine is highly protonated (>85%). This results in a net cationic surface charge in systemic circulation. Cationic nanoparticles rapidly bind to serum proteins (opsonization), leading to rapid clearance by the mononuclear phagocyte system (MPS) and inducing dose-limiting cellular toxicity via non-specific cell membrane disruption[3]. While highly effective at triggering endosomal escape in acidic compartments (pH 5.5)[4], the systemic toxicity profile of a pKa > 8.0 renders DMEM suboptimal for intravenous administration without extensive structural modification.

Comparative Biophysical Profiling

To contextualize the physicochemical behavior of DMEM, we must compare it against FDA-approved, gold-standard ionizable lipids. The table below summarizes the critical parameters that dictate LNP viability.

Table 1: Comparative Analysis of Ionizable Lipids for LNP Formulation

Ionizable LipidTail ArchitectureHeadgroup StructureApparent/Predicted pKaSystemic Delivery Viability
2-(dimethylamino)ethyl myristate Single (C14 Saturated)Dimethylaminoethyl~8.26[1]Low (Cationic at pH 7.4)
DLin-MC3-DMA Double (C18 Linoleyl)Dimethylaminopropyl~6.44High (FDA Approved)
SM-102 Branched (Primary/Secondary)Hydroxyethyl / Tertiary~6.68High (FDA Approved)
ALC-0315 Branched (Ester-cleavable)Tertiary amine~6.09High (FDA Approved)

Data synthesis indicates that DMEM requires formulation with structural helper lipids (e.g., DSPC, Cholesterol) to force bilayer formation, as single-tailed lipids inherently favor micellar structures.

Mechanistic Pathway of pH-Dependent Ionization

The biological journey of an LNP is entirely dependent on its protonation state. The diagram below illustrates the mechanistic causality of DMEM's high pKa during systemic delivery and cellular uptake.

Mechanism A Physiological pH (7.4) DMEM is highly protonated (pKa ~8.26) B Systemic Circulation Premature clearance & potential toxicity A->B  Off-target binding C Cellular Uptake (Endocytosis into target cell) A->C  If local administration D Endosomal Acidification (pH drops to 5.5 - 6.5) C->D E Membrane Destabilization (Electrostatic interaction with anionic lipids) D->E  Proton sponge effect F Cytosolic mRNA Release (Successful Transfection) E->F

Mechanistic pathway of DMEM-based LNPs from systemic circulation to endosomal escape.

Self-Validating Experimental Protocols

To empirically determine the apparent pKa of DMEM within an LNP matrix, we must construct a self-validating experimental workflow. The apparent pKa of a lipid inside a nanoparticle often shifts 1-2 units lower than its theoretical monomeric pKa due to the hydrophobic microenvironment and interfacial tension[5].

The gold-standard methodology for this is the 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay [6]. TNS is an anionic fluorescent probe that exhibits minimal fluorescence in aqueous solutions but fluoresces intensely when it binds electrostatically to protonated (cationic) lipid membranes in a hydrophobic environment[7].

Protocol 1: Microfluidic LNP Formulation & Quality Control

Causality Check: You cannot measure the pKa of an unstable or aggregated LNP. The formulation must pass strict Quality Control (QC) before proceeding to the TNS assay.

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in 50 mM Citrate Buffer at pH 4.0. This ensures the DMEM (pKa ~8.26) is fully protonated to complex the anionic RNA.

  • Organic Phase Preparation: Dissolve DMEM, DSPC (phospholipid), Cholesterol, and PEG-Lipid in pure ethanol at a molar ratio of 50:10:38.5:1.5[8].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic micromixer at a 3:1 flow rate ratio (Total Flow Rate: 12 mL/min). The rapid polarity shift triggers spontaneous self-assembly.

  • Dialysis: Dialyze the formulation against 1x PBS (pH 7.4) for 12 hours using a 10,000 MWCO cassette to remove ethanol and neutralize the external pH[8].

  • Validation Checkpoint (DLS): Measure the hydrodynamic radius and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Do not proceed unless the Z-average size is < 100 nm and PDI is < 0.2[3].

Protocol 2: TNS Assay for Apparent pKa Determination
  • Buffer Array Preparation: Prepare a series of 20 mM buffers (e.g., citrate, phosphate, Tris) supplemented with 150 mM NaCl, adjusted to pH values ranging from 3.0 to 10.0 in increments of 0.5[8].

  • LNP Incubation: In a black 96-well microplate, dilute the QC-passed LNPs into the pH buffer array to achieve a final lipid concentration of 50–75 μM[8].

  • TNS Addition: Add TNS stock solution (dissolved in DMSO) to each well to achieve a final TNS concentration of 2–6 μM[3]. Ensure the final DMSO concentration remains below 1% to prevent LNP lysis.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes to allow electrostatic equilibration[5].

  • Fluorescence Quantification: Read the fluorescence using a microplate reader with an excitation wavelength of 321 nm and an emission wavelength of 445 nm[8].

  • Data Synthesis: Plot the normalized fluorescence intensity against the pH of the buffer. Apply a sigmoidal non-linear regression fit. The apparent pKa is defined as the pH at which the fluorescence reaches 50% of its maximum value (the inflection point)[9].

Workflow A Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) C Microfluidic Mixing (Rapid self-assembly) A->C B Organic Phase (DMEM, DSPC, Chol, PEG in EtOH) B->C D Dialysis & Buffer Exchange (1x PBS, pH 7.4) C->D  Flow Rate Ratio 3:1 E Validation Checkpoint: DLS (Size < 100nm, PDI < 0.2) D->E F TNS Assay (Apparent pKa Measurement) E->F  Pass QC

Microfluidic LNP formulation and self-validating biophysical characterization workflow.

Optimization Strategies for DMEM

Because the native pKa of DMEM (~8.26) restricts its utility for systemic administration, rational chemical modifications must be employed to lower the pKa into the optimal 6.0–6.9 range:

  • Introduction of Electron-Withdrawing Groups: Adding hydroxyl groups or ester linkages closer to the tertiary amine headgroup will exert an inductive electron-withdrawing effect, effectively lowering the pKa of the nitrogen atom.

  • Linker Length Modulation: Shortening the alkyl linker between the ester bond and the dimethylamino group can alter the hydration sphere and hydrogen-bonding capacity, subtly shifting the apparent pKa[2].

  • Transition to Multi-Tail Architectures: Converting the single myristate tail into a branched or double-tail lipid (e.g., substituting myristic acid with linoleic acid derivatives) will not only shift the surface pKa by altering the hydrophobic core packing but also drastically improve the LNP's fusogenicity during endosomal escape.

Conclusion

While 2-(dimethylamino)ethyl myristate serves as an excellent foundational model for understanding lipid ionization, its high pKa necessitates careful formulation strategies. By employing rigorous, self-validating biophysical assays like microfluidic DLS screening and TNS fluorescence mapping, researchers can accurately profile the ionization state of novel lipids, paving the way for the next generation of targeted genetic medicines.

References

  • Mitchell Lab. (2020). Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering. University of Pennsylvania. Available at:[Link]

  • Dove Medical Press. (2018). Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting. Dovepress. Available at:[Link]

  • PUBDB / DESY. (2025). Direct structural investigation of pH responsiveness in mRNA lipid nanoparticles. DESY Publication Database. Available at:[Link]

  • ACS Omega. (2020). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. ACS Publications. Available at:[Link]

  • PNAS. (2025). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences. Available at:[Link]

  • PNAS. (2023). Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects. Proceedings of the National Academy of Sciences. Available at:[Link]

  • Nanoscale. (2025). PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. RSC Publishing. Available at:[Link]

Sources

Exploratory

Introduction: The Role of 2-(dimethylamino)ethyl myristate in Advanced Drug Delivery

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity Profile of 2-(dimethylamino)ethyl myristate 2-(dimethylamino)ethyl myristate (DMM) is a cationic lipid, an amphiphilic molecule comprised of a positive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity Profile of 2-(dimethylamino)ethyl myristate

2-(dimethylamino)ethyl myristate (DMM) is a cationic lipid, an amphiphilic molecule comprised of a positively charged headgroup and a hydrophobic tail. Specifically, it is the ester of myristic acid and 2-(dimethylamino)ethanol. This structure positions DMM as a critical component in the development of non-viral gene delivery systems and nanoparticle-based drug formulations.[1] Its cationic nature facilitates interaction with negatively charged genetic material (like siRNA and DNA) and cell membranes, while the myristate tail provides the necessary lipophilicity to form stable lipid nanoparticles (LNPs) and navigate biological barriers.[2][3]

As with any novel excipient intended for parenteral administration, a thorough evaluation of its biocompatibility and cytotoxicity is not merely a regulatory hurdle but a fundamental prerequisite for clinical translation.[4][5] The safety profile dictates the therapeutic window and ultimately determines the viability of DMM-containing formulations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the biocompatibility and cytotoxicity profile of DMM, grounding the discussion in the mechanistic principles of cationic lipid interactions and established toxicological assessment methodologies. While direct, comprehensive studies on DMM as a standalone entity are limited, this guide synthesizes data from related cationic lipids and polymers to construct a robust predictive profile and outline the necessary validation workflows.[6]

Physicochemical Properties of 2-(dimethylamino)ethyl myristate

Understanding the fundamental chemical and physical properties of DMM is essential for interpreting its biological activity. These characteristics influence its formulation into delivery systems and its interaction with biological components.

PropertyValueSource
IUPAC Name 2-(dimethylamino)ethyl tetradecanoate[7]
Molecular Formula C18H37NO2[7]
Molecular Weight 299.5 g/mol [7]
CAS Number 43016-78-0[7][8]
Predicted logP 6.4[7]

Mechanistic Insights: The Double-Edged Sword of Cationic Lipids

The efficacy of cationic lipids like DMM in drug delivery is intrinsically linked to their mechanism of cytotoxicity.[2] The primary driver of this interaction is the electrostatic attraction between the positively charged dimethylamino headgroup and the negatively charged components of the cell surface, such as anionic phospholipids and proteoglycans.[9]

This interaction can lead to several downstream events:

  • Membrane Adsorption & Intercalation: The lipid adsorbs onto the cell membrane.

  • Membrane Destabilization: The hydrophobic myristate tail can then insert into the lipid bilayer, disrupting its integrity and fluidity.

  • Pore Formation/Micellization: At sufficient concentrations, this disruption can lead to the formation of pores or mixed micelles, causing leakage of cytosolic contents and ultimately cell death.[9]

  • Endocytosis & Endosomal Escape: When formulated into nanoparticles, these cationic lipids facilitate cellular uptake via endocytosis. The "proton sponge" effect, where the tertiary amine of DMM becomes protonated in the acidic endosome, can lead to osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytoplasm. This is a desired effect for drug delivery but can also contribute to cytotoxicity if not well-controlled.

  • Mitochondrial Disruption: Cationic lipids that enter the cytosol can interact with the highly negative mitochondrial membrane, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway.[2] This can lead to the release of cytochrome c and the activation of caspases.[2]

cluster_extracellular Extracellular Space cluster_cell Cell DMM DMM Nanoparticle (Cationic Surface) Membrane Cell Membrane (Anionic Surface) DMM->Membrane 1. Electrostatic Interaction Endosome Endosome Membrane->Endosome 2. Endocytosis Cytosol Cytosol Endosome->Cytosol 3. Endosomal Escape (Payload Release) Mitochondrion Mitochondrion Cytosol->Mitochondrion 4. Mitochondrial Disruption Apoptosis Apoptosis Mitochondrion->Apoptosis 5. Caspase Activation

Fig. 1: Proposed cytotoxic pathway of DMM-based nanoparticles.

Part 1: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are the first line of investigation for any new chemical entity. They provide rapid, high-throughput screening to determine dose-dependent toxicity across various cell types and inform the design of more complex in vivo studies.[10][11] The choice of assay is critical, as different methods measure distinct cellular endpoints. A multi-assay approach is therefore recommended to build a comprehensive cytotoxicity profile.

Key In Vitro Cytotoxicity Assays
Assay TypePrincipleEndpoint Measured
MTT/MTS Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[12][13]Mitochondrial metabolic activity, an indicator of cell viability.[14]
LDH Release Assay Measures the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[10]Cell membrane integrity and necrosis.[14]
Annexin V/PI Staining Uses flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) enters and stains the DNA of necrotic cells with compromised membranes.Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay Measures the activity of specific caspases (e.g., caspase-3, -9), which are key proteases in the apoptotic cascade.[2]Induction of apoptosis.
Oxidative Stress Assay Detects the presence of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[2]ROS production, a common mechanism of nanoparticle-induced toxicity.[10]
Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for assessing the in vitro cytotoxicity of a DMM-based formulation. The causality behind this workflow is to first establish a dose-response curve using a viability assay (MTT), and then to probe the mechanism of cell death (apoptosis vs. necrosis) at relevant concentrations.

cluster_workflow In Vitro Cytotoxicity Workflow cluster_assays Endpoint Analysis start Prepare DMM Formulation (e.g., LNP) seed Seed Cells in 96-well Plates (e.g., HepG2, HUVEC) start->seed treat Treat Cells with Serial Dilutions of DMM Formulation seed->treat incubate Incubate for 24-72h treat->incubate mt_assay MTT Assay (Viability) incubate->mt_assay ldh_assay LDH Assay (Necrosis) incubate->ldh_assay apop_assay Annexin V/PI (Apoptosis) incubate->apop_assay analyze Data Analysis: Calculate IC50 mt_assay->analyze ldh_assay->analyze apop_assay->analyze end Determine Cytotoxicity Profile analyze->end cluster_workflow In Vivo Biocompatibility Workflow (ISO 10993) cluster_endpoints Terminal Endpoint Analysis start Risk Assessment (Device Category, Contact Duration) admin Administer DMM Formulation to Animal Model (e.g., IV, Subcutaneous) start->admin observe In-Life Phase: Clinical Observation, Weight Monitoring admin->observe blood Blood Collection: Hematology & Clinical Chemistry observe->blood histo Tissue Collection: Histopathology of Implant Site & Organs observe->histo analyze Data Interpretation blood->analyze histo->analyze end Determine Biocompatibility Profile analyze->end

Fig. 3: A typical workflow for in vivo biocompatibility studies.
Methodology Outline: Subcutaneous Implantation Study (ISO 10993-6)

This protocol outline describes a study to assess the local effects of a DMM-containing material after implantation.

  • Test Article Preparation: Prepare the DMM formulation (e.g., a hydrogel or solid implant) under sterile conditions according to the final product specifications.

  • Animal Model: Use a suitable animal model, such as adult Sprague-Dawley rats.

  • Surgical Procedure: Under general anesthesia, make a small incision in the dorsal skin. Create a subcutaneous pocket and place the sterile DMM test article inside. A negative control (e.g., USP-grade polymer) and a positive control material are implanted in separate animals.

  • In-Life Observation: House the animals individually and monitor them daily for clinical signs of distress, and record body weights weekly.

  • Termination and Tissue Collection: At predefined time points (e.g., 1, 4, and 12 weeks), euthanize a subset of animals. Collect blood for hematology and serum chemistry. Carefully excise the implant site along with the surrounding tissue.

  • Histopathology: Fix the collected tissues in 10% neutral buffered formalin, process them for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation: A board-certified veterinary pathologist evaluates the slides semi-quantitatively for indicators of tissue reaction, including inflammation, presence of macrophages, neutrophils, lymphocytes, necrosis, fibrosis, and vascularization. The response is compared between the DMM group and the control groups.

Conclusion and Future Directions

2-(dimethylamino)ethyl myristate holds promise as a cationic lipid for advanced drug delivery applications. Its predicted biological interactions are governed by its amphiphilic and cationic nature, which are advantageous for payload complexation and cellular uptake but also represent the primary mechanism of potential cytotoxicity.

The current body of scientific literature lacks extensive, direct data on the cytotoxicity and biocompatibility of DMM as a standalone compound. [6]Most available information is derived from studies on polymers containing the related monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), or from the general principles of cationic lipid toxicology. [15][16][17]While these sources suggest a dose-dependent cytotoxicity profile mediated by membrane disruption and potential mitochondrial effects, they are not a substitute for direct empirical evidence.

Therefore, the critical path forward for any research or development program involving DMM must include a rigorous, multi-faceted evaluation as outlined in this guide. Future research should prioritize:

  • Head-to-head in vitro cytotoxicity studies of DMM against established cationic lipids on a panel of relevant human cell lines.

  • Mechanistic studies to confirm the precise pathways of cell death (apoptosis vs. necrosis) and the role of oxidative stress.

  • Comprehensive in vivo biocompatibility studies guided by ISO 10993 standards to assess both local and systemic responses to clinically relevant formulations.

Such data will be invaluable for the rational design of safe and effective DMM-based drug delivery systems and will be a prerequisite for their regulatory approval and clinical advancement. [18][19]

References

  • Current time information in Dammam, SA. (n.d.). Google.
  • Vlasova, K. Y., et al. (2025). Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. ACS Biomacromolecules. Retrieved March 20, 2026, from [Link]

  • Fakhr, M. A., et al. (n.d.). In Vitro Methods for Assessing Nanoparticle Toxicity. Nanomaterials (Basel). Retrieved March 20, 2026, from [Link]

  • 2-(Dimethylamino)ethyl myristate. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Li, D., et al. (n.d.). Correlation of the cytotoxic effects of cationic lipids with their headgroups. RSC Advances. Retrieved March 20, 2026, from [Link]

  • The Smart Drug Delivery System and Its Clinical Potential. (n.d.). International Journal of Molecular Sciences. Retrieved March 20, 2026, from [Link]

  • Hemocompatibility and biofunctionality of two poly(2-(dimethylamino)ethyl methacrylate-co-poly(ethyleneglycol) copolymers. (2011). Journal of Biomedical Materials Research Part A. Retrieved March 20, 2026, from [Link]

  • 2-(dimethylamino)ethyl myristate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Mechanism of toxicity. A) Cationic lipid molecules approach a bilayer... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Evaluation of In Vivo Biocompatibility in Preclinical Studies of a Finger Implant Medical Device Correlated with Mechanical Properties and Microstructure. (2023). ACS Applied Materials & Interfaces. Retrieved March 20, 2026, from [Link]

  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. (2023). Merck. Retrieved March 20, 2026, from [Link]

  • Considerations for Drug Products that Contain Nanomaterials. (2024). FDA. Retrieved March 20, 2026, from [Link]

  • Improved synthesis method of 2-(dimethylamino) ethyl methacrylate. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Pilot and Feasibility Study of Intra-articular Anti-CD14 for the Treatment of Knee Osteoarthritis. (2026). ClinicalTrials.Veeva. Retrieved March 20, 2026, from [Link]

  • In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. (2024). MDPI. Retrieved March 20, 2026, from [Link]

  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 2867-47-2 Chemical Name 2-Dimethylaminoethyl methacr. (2002). OECD-HPV. Retrieved March 20, 2026, from [Link]

  • Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents. (2013). Macromolecular Bioscience. Retrieved March 20, 2026, from [Link]

  • Process for the preparation of dimethylaminoethyl methacrylate. (n.d.). Google Patents.
  • Regulatory pathways and guidelines for nanotechnology-enabled health products: a comparative review of EU and US frameworks. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Advancements in Drug Delivery Systems: Enhancing Therapeutic Efficacy and Safety. (2024). Journal of Pharmaceutical Drug Delivery Research. Retrieved March 20, 2026, from [Link]

  • A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. (2009). Molecular Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • In vitro and in vivo biocompatibility test of the drug-loaded... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • In Vitro Cytotoxicity Assays of Nanoparticles on Different Cell Lines. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Nanoliposomes as drug delivery systems: safety concerns. (2021). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. (2022). MDPI. Retrieved March 20, 2026, from [Link]

  • Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. (2017). Taylor & Francis. Retrieved March 20, 2026, from [Link]

  • Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications. (2022). MDPI. Retrieved March 20, 2026, from [Link]

  • Myristyl myristate. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1. (2023). FDA. Retrieved March 20, 2026, from [Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. (2022). MDPI. Retrieved March 20, 2026, from [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025). IntechOpen. Retrieved March 20, 2026, from [Link]

  • Testing in vitro toxicity of nanoparticles in 3D cell culture with various extracellular matrix scaffold. (2021). bioRxiv. Retrieved March 20, 2026, from [Link]

  • Regulatory Considerations for Lipid Excipients. (2022). Pharma's Almanac. Retrieved March 20, 2026, from [Link]

  • Evaluation of the In Vitro Cytotoxicity of Silver Nanoparticles on PBMC Cells Using MTT Assay. (2022). Annals of International Medical and Dental Research. Retrieved March 20, 2026, from [Link]

  • In vitro and in vivo toxicity assessment of nanoparticles. (2016). International Journal of Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993. (2019). Bioprocess Online. Retrieved March 20, 2026, from [Link]

Sources

Foundational

High-Resolution Mass Profiling and Analytical Workflows for 2-(Dimethylamino)ethyl Tetradecanoate

Executive Summary In the rapidly evolving landscape of genetic medicine and drug delivery, ionizable lipids are the critical structural determinants of lipid nanoparticle (LNP) efficacy. 2-(dimethylamino)ethyl tetradecan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of genetic medicine and drug delivery, ionizable lipids are the critical structural determinants of lipid nanoparticle (LNP) efficacy. 2-(dimethylamino)ethyl tetradecanoate (also known as 2-(dimethylamino)ethyl myristate) serves as a foundational model for tertiary amine-based ester lipids. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its structural design, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization and degradation monitoring.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers synthesizing novel LNP components or performing quality control, distinguishing between Molecular Weight (average mass) and Exact Mass (monoisotopic mass) is a fundamental prerequisite.

  • Molecular Weight (299.50 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is critical for macroscopic laboratory operations, such as calculating molarity, determining the Nitrogen-to-Phosphate (N/P) ratio during RNA encapsulation, and formulating the mol% of the LNP[1].

  • Exact Mass (299.2824 Da): Calculated using only the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric used to distinguish the target lipid from isobaric impurities within a tight mass tolerance (< 5 ppm)[2].

Quantitative Data Summary
PropertyValueApplication Context
IUPAC Name 2-(dimethylamino)ethyl tetradecanoateStandardized chemical nomenclature.
Chemical Formula C18​H37​NO2​ Elemental composition[1].
Molecular Weight 299.50 g/mol Stoichiometry and LNP formulation (N/P ratios)[1].
Exact Mass 299.2824 DaMonoisotopic mass for HRMS identification[1].
Calculated [M+H]+ 300.2897 m/zTarget precursor ion in ESI+ mass spectrometry.
XLogP3 ~6.4Indicates high lipophilicity, driving self-assembly[1].

Structural Causality in Drug Delivery

The architecture of 2-(dimethylamino)ethyl tetradecanoate is not arbitrary; it is engineered to overcome specific biological barriers through two primary functional groups:

The Tertiary Amine: The "pH Switch"

The 2-(dimethylamino)ethanol headgroup features a tertiary amine with an apparent pKa typically ranging between 6.0 and 7.0[3].

  • Causality: At physiological pH (7.4) in systemic circulation, the lipid remains largely unprotonated (neutral). This prevents the binding of serum opsonins and minimizes systemic toxicity. However, upon cellular endocytosis, the pH drops to ~5.5 in the late endosome. The tertiary amine rapidly protonates, acquiring a positive charge. This cationic state interacts electrostatically with anionic endogenous endosomal phospholipids, driving a structural transition from a stable bilayer to an inverted hexagonal ( HII​ ) phase, which physically disrupts the endosomal membrane and releases the therapeutic payload into the cytosol[4].

The Ester Linkage: The "Biodegradability Liability"
  • Causality: While stable under neutral formulation conditions, the ester bond linking the headgroup to the tetradecanoate (myristic acid) tail is highly susceptible to intracellular esterases and lipases[5]. This programmed degradation prevents the long-term bioaccumulation of the synthetic lipid in the liver, breaking it down into highly tolerable metabolites: myristic acid and 2-(dimethylamino)ethanol.

High-Resolution LC-MS Analytical Protocol

To ensure batch-to-batch reproducibility and monitor for ester hydrolysis, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard[6]. The following self-validating protocol outlines the detection of the intact lipid and its primary degradant.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

  • Extract the formulated LNP or raw lipid using a 1:1 mixture of Methanol/Chloroform to disrupt the lipid particle and solubilize the highly lipophilic tetradecanoate tail.

  • Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated lipid analog) at a known concentration to normalize matrix effects and validate retention time shifts.

Step 2: Reversed-Phase UHPLC Separation

  • Utilize a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to provide superior peak shape for basic compounds[6].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid acts as a proton donor. By artificially lowering the pH of the mobile phase well below the lipid's pKa, the tertiary amine is forced into a fully protonated state prior to entering the mass spectrometer, drastically increasing ionization efficiency and signal-to-noise ratio.

Step 3: Electrospray Ionization (ESI) & HRMS Acquisition

  • Operate the Q-TOF or Orbitrap mass spectrometer in ESI positive mode (ESI+) for the intact lipid[2].

  • The tertiary amine will capture a proton ( H+ , exact mass 1.0073 Da), yielding the [M+H]+ precursor ion.

    • Calculation: 299.2824 Da+1.0073 Da=300.2897 m/z

  • Utilize Data-Dependent Acquisition (DDA) or Electron Activated Dissociation (EAD) to fragment the precursor ion for structural confirmation of the lipid tail[7].

Step 4: Degradation Monitoring (Quality Control)

  • To monitor ester hydrolysis, switch the MS to ESI negative mode (ESI-).

  • Extract the chromatogram for the primary degradant, myristic acid ( C14​H28​O2​ , Exact Mass: 228.2089 Da).

  • In ESI-, myristic acid loses a proton, yielding the [M-H]− ion at 227.2017 m/z .

  • Self-Validation: Set a stringent mass accuracy tolerance threshold of < 5 ppm . If the detected m/z deviates beyond this window, the peak must be rejected as an isobaric interference rather than the true compound.

Visualizing the Mass Profiling Workflow

The following diagram illustrates the logical relationship between the intact lipid, the ionization environment, and its primary degradation pathway monitored during LC-HRMS analysis.

Mass_Profiling Compound 2-(dimethylamino)ethyl tetradecanoate Exact Mass: 299.2824 Da ESI ESI+ Ionization (Formic Acid Buffer) Compound->ESI Protonation Hydrolysis Ester Hydrolysis (Degradation Pathway) Compound->Hydrolysis Lipase / H2O Protonated [M+H]+ Ion Exact m/z: 300.2897 ESI->Protonated HRMS Detection Myristic Myristic Acid Exact m/z: 227.2017 [M-H]- Hydrolysis->Myristic ESI- Detection

Fig 1: LC-HRMS ionization and degradation workflow for 2-(dimethylamino)ethyl tetradecanoate.

References

  • National Center for Biotechnology Information. "2-(Dimethylamino)ethyl myristate | C18H37NO2 | CID 96645". PubChem. URL: [Link]

  • Han, X., et al. "An ionizable lipid toolbox for RNA delivery". Nature Communications (2021). URL:[Link]

  • Waters Corporation. "Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System". Application Note 720007296 (2021). URL:[Link]

  • SCIEX. "Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation". Technical Note. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Optimization of mRNA Lipid Nanoparticles using 2-(dimethylamino)ethyl myristate

Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Preclinical Drug Development Professionals. Introduction and Mechanistic Grounding The successful intracellular delivery of messenger RNA (mRNA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Preclinical Drug Development Professionals.

Introduction and Mechanistic Grounding

The successful intracellular delivery of messenger RNA (mRNA) relies heavily on the structural and chemical properties of the lipid nanoparticle (LNP) vector. At the core of these vehicles are ionizable lipids, which dictate RNA encapsulation efficiency, particle stability, and endosomal escape dynamics [1].

This application note details a robust, self-validating protocol for formulating mRNA LNPs using 2-(dimethylamino)ethyl myristate (CAS: 43016-78-0) [2]. Structurally, this lipid consists of a single 14-carbon saturated acyl chain (myristate) esterified to a 2-(dimethylamino)ethanol headgroup. With a molecular weight of 299.5 g/mol and a single protonatable tertiary amine, it serves as an excellent model ionizable lipid for baseline formulation screening and mechanistic studies [2].

Expertise & Experience: The Causality of Formulation Choices

Unlike dual-tail benchmark lipids (e.g., DLin-MC3-DMA), 2-(dimethylamino)ethyl myristate possesses a single hydrophobic tail, which alters its critical packing parameter, favoring higher membrane curvature. To counteract the micellization tendency of single-tail lipids and enforce a stable solid-lipid core or bilayer-like periphery, the inclusion of structural helper lipids—specifically Cholesterol and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)—is strictly required [3].

During microfluidic mixing, the acidic aqueous phase (pH 4.0) ensures the tertiary amine of 2-(dimethylamino)ethyl myristate is fully protonated, driving rapid electrostatic complexation with the polyanionic mRNA backbone. Subsequent dialysis into a neutral buffer (pH 7.4) deprotonates the lipid surface, locking the LNP into a kinetically stable, neutral state that prevents systemic toxicity and premature clearance [4].

G A Aqueous Phase (mRNA in pH 4.0) C Microfluidic Mixing (3:1 FRR, 12 mL/min) A->C B Organic Phase (Lipids in EtOH) B->C D Dialysis / TFF (1X PBS, pH 7.4) C->D E Characterization (DLS & RiboGreen) D->E

Figure 1: Standard microfluidic workflow for mRNA-LNP formulation.

Materials and Reagents

Lipid Components
  • Ionizable Lipid: 2-(dimethylamino)ethyl myristate (CAS: 43016-78-0)

  • Phospholipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Sterol: Cholesterol (ovine wool, >99% purity)

  • PEG-Lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

Nucleic Acids and Buffers
  • Cargo: Reporter mRNA (e.g., Firefly Luciferase or eGFP), 1 mg/mL in RNase-free water.

  • Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0 (RNase-free).

  • Organic Solvent: Absolute Ethanol (200 proof, molecular biology grade).

  • Dialysis Buffer: 1X PBS, pH 7.4 (calcium/magnesium-free).

Step-by-Step Formulation Protocol

Self-Validating System Note: This protocol utilizes an N/P (Nitrogen-to-Phosphate) ratio of 6:1, a standard that balances high encapsulation efficiency with minimal cellular toxicity [5].

Step 1: Calculate Lipid and mRNA Quantities
  • Determine mRNA Phosphate Content: 1 µg of mRNA contains approximately 3.03 nmol of anionic phosphate groups.

  • Calculate Ionizable Lipid Requirement: For an N/P ratio of 6, you require 6×3.03=18.18 nmol of 2-(dimethylamino)ethyl myristate per µg of mRNA.

  • Establish Lipid Molar Ratios: Use the standard molar ratio of 50 : 10 : 38.5 : 1.5 (Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000) [1].

Step 2: Prepare the Organic Phase (Lipid Mix)
  • Dissolve all individual lipids in absolute ethanol to create 10 mg/mL stock solutions.

  • Combine the lipid stocks in a sterile glass vial according to the calculated molar ratios.

  • Dilute the final lipid mixture with absolute ethanol to achieve a total lipid concentration of 12.5 mM .

  • Quality Control Check: The ethanol solution must be perfectly clear. Any turbidity indicates incomplete dissolution; gently warm to 37°C and vortex if necessary.

Step 3: Prepare the Aqueous Phase (mRNA)
  • Dilute the mRNA stock into the 50 mM Citrate Buffer (pH 4.0).

  • Ensure the final mRNA concentration is scaled such that the microfluidic mixing of Aqueous:Organic phases at a 3:1 Volume Ratio achieves the target N/P ratio of 6.

  • Quality Control Check: Measure the pH of the final aqueous solution. It must be precisely 4.0 ± 0.1 to ensure complete protonation of the 2-(dimethylamino)ethyl myristate during mixing [4].

Step 4: Microfluidic Mixing
  • Load the Aqueous and Organic phases into sterile, RNase-free syringes.

  • Mount the syringes onto a microfluidic mixing platform (e.g., NanoAssemblr® Ignite or equivalent staggered herringbone mixer) [5].

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) .

  • Set the Total Flow Rate (TFR) to 12 mL/min . High TFR ensures rapid nanoprecipitation, limiting particle size growth.

  • Discard the first and last 0.2 mL of the eluate to avoid non-steady-state mixing volumes.

Step 5: Downstream Processing (Dialysis & Concentration)
  • Immediately transfer the collected LNP suspension into a Slide-A-Lyzer™ dialysis cassette (10K MWCO).

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for at least 12 hours, with one buffer exchange at the 4-hour mark.

    • Causality: This step removes ethanol (preventing LNP degradation) and raises the pH to 7.4, neutralizing the ionizable lipid and solidifying the LNP structure [4].

  • Concentrate the LNPs using an Amicon® Ultra-4 centrifugal filter (100K MWCO) at 2,000 × g for 10-15 minutes at 4°C.

Analytical Characterization

To ensure the trustworthiness of the formulation, the resulting LNPs must be characterized against strict acceptance criteria.

Dynamic Light Scattering (DLS)

Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) using a Zetasizer or equivalent instrument. Dilute the LNP sample 1:100 in 1X PBS prior to measurement to avoid multiple scattering effects.

Encapsulation Efficiency (RiboGreen Assay)

Quantify the unencapsulated (free) mRNA versus total mRNA using the Quant-iT™ RiboGreen™ RNA Assay.

  • Free RNA: LNP sample diluted in TE buffer.

  • Total RNA: LNP sample diluted in TE buffer containing 1% Triton X-100 (to lyse the LNPs).

  • Calculation: %EE=[(TotalRNA−FreeRNA)/TotalRNA]×100 .

Data Presentation: Expected Physicochemical Properties
ParameterTarget SpecificationTroubleshooting / Causality if Out of Spec
Particle Size (Z-average) 60 nm – 100 nm>100 nm: Increase TFR during mixing; ensure ethanol is >99% pure.
Polydispersity Index (PDI) < 0.200>0.200: Indicates aggregation. Increase DMG-PEG2000 ratio to 2.0 mol%.
Zeta Potential (at pH 7.4) -2 mV to +2 mV>+5 mV: Incomplete dialysis (pH still acidic); extend dialysis time.
Encapsulation Efficiency > 85%<85%: Verify citrate buffer pH is exactly 4.0; check mRNA integrity.

Mechanism of Action: Intracellular Delivery

Upon administration, the neutral LNPs rely on endogenous apolipoprotein E (ApoE) binding for cellular uptake via receptor-mediated endocytosis. The unique structure of 2-(dimethylamino)ethyl myristate plays a critical role in the subsequent endosomal escape, as visualized below.

G A 1. Endocytosis (LNP enters cell in endosome) B 2. Endosomal Acidification (V-ATPase lowers pH to ~5.5) A->B C 3. Lipid Protonation (Tertiary amine becomes positively charged) B->C D 4. Membrane Destabilization (Electrostatic interaction with anionic lipids) C->D E 5. Cytosolic Release (mRNA escapes and undergoes translation) D->E

Figure 2: Endosomal escape pathway driven by the pH-dependent ionization of the lipid.

References

  • Shepherd, S. J., Han, X., Mukalel, A. J., El-Mayta, R., Thatte, A. S., et al. (2023). Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines. Proceedings of the National Academy of Sciences.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 96645, 2-(Dimethylamino)ethyl myristate. PubChem.
  • Carrasco, M. J., Alishetty, S., Alameh, M. G., Said, H., Wright, L., et al. (2021). Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration. Nature Communications.
  • Ma, Y., & VanKeulen-Miller, R. (2022). mRNA lipid nanoparticle formulation, characterization and evaluation. STAR Protocols.
  • Terada, T., & Shirakawa, M. (2021). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. Advanced Drug Delivery Reviews.
Application

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-(dimethylamino)ethyl myristate

Introduction: The Significance of Cationic Esters 2-(dimethylamino)ethyl myristate is a tertiary amine ester that holds significant interest in the fields of drug delivery and cosmetics. Its structure, combining a lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cationic Esters

2-(dimethylamino)ethyl myristate is a tertiary amine ester that holds significant interest in the fields of drug delivery and cosmetics. Its structure, combining a lipophilic myristate tail with a pH-responsive dimethylamino headgroup, makes it a valuable cationic lipid for formulating lipid nanoparticles (LNPs) for nucleic acid delivery and as an emollient or conditioning agent in personal care products.[1][2] The successful transition from laboratory-scale discovery to industrial production hinges on the development of a robust, scalable, and economically viable synthesis protocol.

This document provides a detailed guide for the synthesis, purification, and characterization of 2-(dimethylamino)ethyl myristate, with a specific focus on the principles and practicalities of scaling the process from the bench to pilot plant production. We will delve into the causality behind experimental choices, establish self-validating protocols through in-process controls, and provide a framework for addressing the challenges inherent in large-scale chemical manufacturing.

The Chemical Foundation: Fischer-Speier Esterification

The most direct and industrially favored route for synthesizing 2-(dimethylamino)ethyl myristate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of myristic acid (tetradecanoic acid) with 2-(dimethylamino)ethanol.

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfer steps follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst to yield the final ester product.

This is a reversible equilibrium reaction. To achieve high conversion rates, particularly on a large scale, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[4]

Fischer_Esterification_Reaction cluster_reactants Reactants cluster_products Products Myristic_Acid Myristic Acid CH₃(CH₂)₁₂COOH Plus1 + DMAE 2-(dimethylamino)ethanol HO(CH₂)₂N(CH₃)₂ Arrow H⁺ (Catalyst) Toluene, Δ -H₂O (removed) Ester 2-(dimethylamino)ethyl myristate CH₃(CH₂)₁₂COO(CH₂)₂N(CH₃)₂ Plus2 + Water Water H₂O Purification_Workflow start Crude Reaction Mixture (in Toluene) wash1 Wash with sat. NaHCO₃ (aq) to neutralize pTSA and remove excess Myristic Acid start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Product, Toluene sep1->org1 Keep aq1 Aqueous Layer: Sodium myristate, Sodium p-toluenesulfonate sep1->aq1 Discard wash2 Wash with Brine org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer: Product, Toluene sep2->org2 Keep aq2 Aqueous Layer: Residual salts sep2->aq2 Discard dry Dry over Na₂SO₄ org2->dry filter Filter dry->filter evap Solvent Removal (Rotary Evaporation) filter->evap distill Vacuum Distillation of Crude Product evap->distill product Pure 2-(dimethylamino)ethyl myristate distill->product

Figure 2: Liquid-liquid extraction and purification workflow.

Step-by-Step Purification Procedure
  • Transfer: Transfer the cooled reaction mixture to a 2 L separatory funnel.

  • Base Wash: Add 250 mL of saturated sodium bicarbonate (NaHCO₃) solution. Shake cautiously, venting frequently to release CO₂ gas. Separate the layers and discard the aqueous layer. Repeat this wash two more times.

    • Causality Note: This step neutralizes the pTSA catalyst and deprotonates any unreacted myristic acid, converting them into their respective sodium salts which are soluble in the aqueous phase and can be removed. [5]3. Brine Wash: Wash the organic layer with 250 mL of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a large flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 20-30 minutes until the solution is clear.

  • Solvent Removal: Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as a yellowish oil.

  • Final Purification: For high purity, the crude oil should be purified by vacuum distillation. The product will distill at high temperature and low pressure. Expected boiling point will be significantly higher than the starting materials.

Protocol 3: Analytical Characterization

Final product identity and purity must be confirmed using a suite of analytical techniques. This ensures the material meets specifications for its intended application. [6]

Technique Purpose Expected Result / Key Features
FT-IR Functional Group ID Presence of a strong C=O ester stretch (~1740 cm⁻¹). Absence of a broad O-H stretch from myristic acid (~3000 cm⁻¹).
¹H NMR Structural Confirmation Appearance of a triplet for the -OCH₂- group (~4.2 ppm), a triplet for the -CH₂N- group (~2.6 ppm), and a singlet for the -N(CH₃)₂ group (~2.3 ppm).
¹³C NMR Structural Confirmation Appearance of a peak for the ester carbonyl carbon (~174 ppm).
GC-MS Purity & MW Confirmation A single major peak in the chromatogram. Mass spectrum corresponding to the molecular weight of the product (299.5 g/mol ). [7]

| HPLC | Purity Quantification | Can be used to determine purity with high accuracy. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier is suitable. [8]|

Scale-Up Considerations: From Lab to Plant

Transitioning the synthesis to a larger scale introduces new challenges related to engineering, safety, and economics. Direct translation of the lab protocol is not feasible.

Parameter Laboratory Scale (1 L Flask) Pilot/Industrial Scale (500 L Reactor) Key Considerations & Justification
Heating Heating MantleJacketed Reactor (Steam/Hot Oil)Surface-to-volume ratio decreases significantly on scale-up. Jacketed reactors are required for efficient and uniform heat transfer to prevent localized overheating and side reactions.
Agitation Mechanical StirrerBaffles and Impeller SystemProper mixing is critical to ensure homogeneity and efficient heat transfer. Reactor baffles prevent vortexing and ensure turbulent flow.
Water Removal Dean-Stark TrapSide-arm Condenser / VacuumWhile a large Dean-Stark is possible, applying a vacuum can lower the boiling point, allowing for lower reaction temperatures which can improve product quality and reduce energy costs.
Purification Separatory Funnel / Roto-VapMulti-stage Extraction Train / Wiped-Film EvaporatorManual separations are impractical. A continuous or semi-continuous extraction process is used. For solvent removal, a wiped-film evaporator is more efficient than a large batch distillation.
Safety Fume HoodProcess Hazard Analysis (PHA), HAZOP StudyRisks of fire, explosion, and chemical exposure are magnified. A formal PHA is required to identify and mitigate risks, including pressure relief systems, grounding for static electricity, and spill containment. [9][10]
Catalyst Homogeneous (pTSA)Heterogeneous (e.g., Sulfated Zirconia) [11]or HomogeneousA solid acid catalyst simplifies removal (filtration vs. aqueous extraction), reducing waste streams and processing time. However, catalyst activity and lifetime must be validated. [4]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Inefficient water removal.2. Insufficient catalyst.3. Reaction time too short.1. Check for leaks in the Dean-Stark setup; ensure azeotrope is forming correctly.2. Verify catalyst charge and activity.3. Extend reaction time and monitor water collection.
Product is Dark/Discolored 1. Reaction temperature too high.2. Extended reaction time causing side reactions.1. Reduce heating mantle/jacket temperature.2. Stop the reaction as soon as water collection ceases. Consider purification via activated carbon treatment before distillation.
Emulsion during Work-up 1. Insufficient ionic strength in the aqueous phase.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for an extended period.
Low Purity after Distillation 1. Inefficient fractional distillation.2. Co-distillation of impurities.1. Use a fractionating column (e.g., Vigreux) for the distillation.2. Ensure the pre-distillation work-up was thorough to remove starting materials.

References

  • SIELC Technologies. (n.d.). Separation of 2-(Dimethylamino)ethyl myristate on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Chemical Society. (2025). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethyl myristate. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(dimethylamino)ethyl myristate — Chemical Substance Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Safety data sheet. Retrieved from [Link]

  • MDPI. (2025). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • MDPI. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Retrieved from [Link]

  • Journal of Lipid Research. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple, high-efficiency synthesis of fatty acid methyl esters from soapstock. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Tertiary Amines Using a Polystyrene (REM) Resin. Retrieved from [Link]

  • ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved synthesis method of 2-(dimethylamino) ethyl methacrylate. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Method Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter. Retrieved from [Link]

  • R Discovery. (n.d.). Esterification Of Myristic Acid Research Articles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). myristic acid. Retrieved from [Link]

  • PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]

  • ScienceDirect. (2009). Reaction kinetics of the esterification of myristic acid with isopropanol and n-propanol using p-toluene sulphonic acid as catal. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • COSMILE Europe. (n.d.). ETHYL MYRISTATE – Ingredient. Retrieved from [Link]

  • MDPI. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Delivery of CRISPR-Cas9 Ribonucleoproteins (RNPs) Using 2-(Dimethylamino)ethyl Myristate-Based Lipid Nanoparticles

Executive Summary The intracellular delivery of pre-assembled CRISPR-Cas9 ribonucleoproteins (RNPs) represents a major advancement over plasmid or mRNA-based systems, offering immediate genome editing and rapid clearance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intracellular delivery of pre-assembled CRISPR-Cas9 ribonucleoproteins (RNPs) represents a major advancement over plasmid or mRNA-based systems, offering immediate genome editing and rapid clearance that minimizes off-target effects[1]. However, RNPs are massive (~160 kDa) and possess a heterogeneous charge distribution, making them difficult to encapsulate using standard industry lipid formulations optimized for linear mRNA.

This application note details a highly optimized, self-validating protocol for encapsulating Cas9 RNPs using 2-(dimethylamino)ethyl myristate (DMAEM) . As a single-tailed ionizable lipid, DMAEM offers unique biophysical properties that, when synergistically combined with specific helper lipids, enable high-efficiency RNP condensation and robust endosomal escape.

Biophysical Rationale: The DMAEM Advantage

Industry-standard ionizable lipids (e.g., DLin-MC3-DMA) typically feature double-tailed geometries that favor stable bilayer formation. While single-tailed cationic lipids generally exhibit lower transfection efficiency on their own[2], their unique geometry can be harnessed for complex protein cargo when properly co-formulated[3].

Causality of Experimental Choices:

  • Micellar Condensation: DMAEM consists of a single C14 (myristoyl) tail and a pH-sensitive dimethylaminoethyl headgroup (pKa ~6.5). This single-tailed structure provides high membrane fluidity and a large head-to-tail cross-sectional area. During low-pH formulation, this allows DMAEM to act as a dynamic surfactant, intimately coating the irregular crevices of the Cas9 protein and electrostatically binding the polyanionic sgRNA[4].

  • Synergistic Phase Transition: Because single-tailed lipids cannot form stable lamellar vesicles alone, DMAEM is co-formulated with a high molar ratio of the conical helper lipid DOPE. At physiological pH, the uncharged DMAEM and DOPE form a stable core-shell LNP, evading immune sequestration[5]. Upon endocytosis, the acidic endosomal environment protonates DMAEM. This positive charge, combined with the conical geometry of DOPE, drives a rapid structural transition to the inverted hexagonal (H_II) phase. This phase transition is the primary mechanical driver for endosomal membrane disruption and cytosolic RNP release[6].

Mechanism DMAEM DMAEM (Single C14 Tail) pKa ~6.5 Electrostatic Electrostatic Condensation (Formulation pH 4.0) DMAEM->Electrostatic Binds Polyanionic RNP DOPE DOPE (Helper Lipid) Conical Geometry DOPE->Electrostatic Stabilizes Bilayer Protonation Endosomal Acidification (pH < 6.0) Electrostatic->Protonation Cellular Uptake H2Phase Inverted Hexagonal (H_II) Phase Membrane Disruption Protonation->H2Phase Synergistic Phase Transition

Caption: Biophysical synergy of DMAEM and DOPE driving endosomal escape via H_II phase transition.

Formulation Architecture

To counteract the micellization tendency of the single-tailed DMAEM, the formulation architecture must deviate from standard mRNA LNP ratios. We increase the molar ratio of the structural helper lipid (DOPE) to provide geometric complementation, ensuring stable vesicle formation[7].

Table 1: Optimized Lipid Molar Ratios for DMAEM-RNP LNPs
Lipid ComponentFunctionStandard mRNA LNP (mol %)DMAEM-RNP LNP (mol %)
DMAEM Ionizable Lipid (RNP Binding)50.040.0
DOPE Helper Lipid (Fusogenicity)10.030.0
Cholesterol Structural Stability38.528.0
PEG-DMG 2000 Colloidal Stability1.52.0

Note: The N/P ratio (Nitrogen from DMAEM to Phosphate from sgRNA) is maintained at 8:1 to overcome the steric bulk of the Cas9 protein.

Self-Validating Protocol: Microfluidic LNP Assembly

This protocol utilizes a self-validating system; each phase includes a mandatory quality control checkpoint to ensure the mechanistic integrity of the formulation before proceeding.

Phase A: RNP Complexation
  • Reconstitution: Dilute Cas9 protein and fluorophore-conjugated sgRNA (e.g., ATTO 550-sgRNA) in 25 mM Sodium Acetate buffer (pH 4.0).

  • Complexation: Mix Cas9 and sgRNA at a 1:1.2 molar ratio. Incubate at room temperature for 15 minutes to allow the sgRNA to fully load into the Cas9 nuclease cleft.

Self-Validation Checkpoint 1 (Gel Shift): Run a 1 μL aliquot on a 2% agarose gel. A complete shift of the sgRNA band indicates 100% complexation. The presence of free sgRNA requires adjusting the molar ratio, as free RNA will preferentially bind DMAEM and outcompete the RNP.

Phase B: Lipid Solvation
  • Weigh DMAEM, DOPE, Cholesterol, and PEG-DMG 2000.

  • Dissolve the lipid mixture in absolute ethanol to a final total lipid concentration of 12.5 mM, adhering strictly to the 40:30:28:2 molar ratio.

  • Heat the lipid mixture to 37°C for 5 minutes and vortex thoroughly to prevent cholesterol precipitation.

Workflow RNP 1. RNP Complexation (pH 4.0) Mixer 3. Microfluidic Mixing (3:1 Aqueous:EtOH) RNP->Mixer Aqueous Phase Lipids 2. Lipid Solvation (Ethanol) Lipids->Mixer Organic Phase Dialysis 4. Dialysis & Neutralization (pH 7.4) Mixer->Dialysis Kinetic Trapping QC 5. Quality Control (DLS & Ultrafiltration) Dialysis->QC LNP Maturation

Caption: Microfluidic formulation workflow for DMAEM-RNP lipid nanoparticles.

Phase C: Microfluidic Mixing

Causality: A 3:1 volumetric flow rate (Aqueous:Ethanol) is employed to rapidly increase the polarity of the solvent mixture. This sudden shift forces the hydrophobic myristate tails of DMAEM to instantaneously precipitate around the hydrophobic domains of the RNP. This "kinetic trapping" prevents the formation of thermodynamically favored macroscopic aggregates.

  • Load the RNP aqueous solution and the lipid ethanol solution into separate syringes.

  • Formulate using a microfluidic mixer (e.g., Precision NanoSystems Ignite) at a 3:1 flow rate ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

Self-Validation Checkpoint 2 (Pre-Dialysis DLS): Immediately measure the Dynamic Light Scattering (DLS) of the raw effluent. The Z-average size should be 80–120 nm. If the Polydispersity Index (PDI) exceeds 0.2, kinetic trapping has failed (likely due to mismatched pump speeds or cold ethanol). Discard the batch.

Phase D: Dialysis and Maturation
  • Transfer the raw LNP effluent into a 100 kDa MWCO dialysis cassette.

  • Dialyze against 1X PBS (pH 7.4) for 16 hours at 4°C to remove ethanol and neutralize the external pH.

  • Causality: Neutralizing the pH deprotonates the surface DMAEM molecules, locking the LNPs into a stable, uncharged state suitable for in vitro or in vivo application.

Quality Control & Validation Matrix

Standard RiboGreen assays are unreliable for RNPs because the Cas9 protein sterically hinders dye intercalation. Therefore, this protocol utilizes the pre-conjugated ATTO 550-sgRNA and centrifugal ultrafiltration (100 kDa MWCO) to directly quantify unencapsulated RNP in the filtrate, ensuring precise Encapsulation Efficiency (EE%) calculation.

Table 2: Quality Control Metrics & Acceptance Criteria
Analytical MethodTarget MetricAcceptance CriteriaTroubleshooting Action if Failed
Dynamic Light Scattering (DLS) Z-average Diameter90 nm – 140 nmDecrease total lipid concentration; increase mixing flow rate.
DLS Polydispersity Index (PDI)< 0.15Ensure lipid stock is fully heated to 37°C prior to mixing.
Electrophoretic Light Scattering Zeta Potential (in PBS)-2 mV to -8 mVIf highly positive, dialysis failed to neutralize the buffer.
Centrifugal Ultrafiltration Encapsulation Efficiency (EE%)> 85%Increase N/P ratio; verify initial Cas9:sgRNA complexation.
T7E1 / NGS (In Vitro) Indel Frequency (Editing)> 60% in HEK293TIncrease DOPE ratio to enhance endosomal H_II phase transition.

References

  • [3] Liposome-mediated gene delivery: A comprehensive review of biophysical parameters, lipid composition and targeting strategies. PMC - NIH. [Link]

  • [5] Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components. PMC - NIH.[Link]

  • [7] Customizable mRNA Lipid Nanoparticles for Transfection of Primary Human T Cells. ACS Nano. [Link]

  • [6] pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function. PNAS. [Link]

  • [4] Hydrophilic Surface Modification of Cationic Unimolecular Bottlebrush Vectors Moderate pDNA and RNP Bottleplex Stability and Delivery Efficacy. Biomacromolecules - ACS. [Link]

  • [2] Progression of siRNA Bio Conjugate: Journey from Nucleic Acid to Patient Door. IntechOpen. [Link]

  • [1] Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing. PMC - NIH.[Link]

Sources

Application

Application Note: Formulation and Characterization of 2-(Dimethylamino)ethyl Tetradecanoate (DMAT) Solid Lipid Nanoparticles

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Rationale The development of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Rationale

The development of intracellular delivery vehicles requires a delicate balance between extracellular stability and intracellular payload release. While traditional Lipid Nanoparticles (LNPs) utilizing double-tailed ionizable lipids (e.g., DLin-MC3-DMA) are the gold standard for mRNA delivery [1], they typically form liquid-crystalline cores that can be prone to payload leakage and physical instability over time.

This application note details the formulation of Solid Lipid Nanoparticles (SLNs) utilizing 2-(dimethylamino)ethyl tetradecanoate (DMAT) as the primary ionizable lipid. DMAT is a unique, single-tailed ester-based lipid (pro-myristic acid). Its saturated 14-carbon (tetradecanoate) tail allows for seamless integration and anchoring into solid lipid matrices (such as tristearin or cetyl palmitate), while its tertiary amine headgroup provides pH-responsive ionization [2].

The Causality of the Design: By embedding DMAT into an SLN matrix, we achieve a highly stable, solid-core nanoparticle that protects hydrophobic small molecules or complexed nucleic acids. At physiological pH (7.4), the DMAT headgroup remains largely unprotonated, ensuring prolonged circulation and minimal systemic toxicity. Upon endocytosis, the acidic environment of the late endosome (pH 5.0–5.5) protonates the dimethylaminoethyl group. This cationic shift induces electrostatic interactions with anionic endosomal lipids, promoting membrane destabilization and facilitating the cytosolic escape of the payload [1, 3].

Physicochemical Properties of DMAT

Understanding the molecular characteristics of the ionizable lipid is critical for predicting its behavior during hot-melt homogenization and subsequent cooling phases.

Table 1: Physicochemical Profile of 2-(Dimethylamino)ethyl tetradecanoate

ParameterSpecificationFormulation Implication
Chemical Formula C₁₈H₃₇NO₂Ester linkage allows for intracellular biodegradability by esterases.
Molecular Weight 299.49 g/mol Low molecular weight facilitates rapid diffusion into the lipid melt.
Predicted pKa ~6.5 - 6.8Optimal for endosomal escape; remains neutral in blood plasma (pH 7.4).
Lipophilic Tail Saturated C14 (Myristate)Co-crystallizes efficiently with solid lipids, preventing phase separation.

Mechanistic Workflow & Endosomal Escape

To visualize the functional purpose of DMAT within the SLN, the following diagram maps the biological pathway from cellular uptake to cytosolic release.

G E1 1. Cellular Uptake (Endocytosis of DMAT-SLN) E2 2. Early Endosome (pH ~ 6.5, Neutral DMAT) E1->E2 Invagination E3 3. Late Endosome (pH 5.0 - 5.5) E2->E3 Maturation & Acidification E4 4. DMAT Protonation (Tertiary Amine Ionization) E3->E4 pH drops below pKa E5 5. Membrane Destabilization (Lipid Fusion) E4->E5 Electrostatic interaction E6 6. Cytosolic Release (Payload Freed) E5->E6 Endosomal Escape

Figure 1: Mechanism of DMAT-mediated endosomal escape driven by pH-dependent protonation.

Experimental Protocol: Hot High-Pressure Homogenization (HPH)

The Hot HPH method is selected over cold homogenization or microemulsion techniques because it yields narrower particle size distributions and prevents the premature polymorphic transition of the solid lipid matrix [3].

Materials Required
  • Solid Lipid Core: Tristearin (Melting point: ~72°C)

  • Ionizable Lipid: 2-(dimethylamino)ethyl tetradecanoate (DMAT)

  • Aqueous Surfactant: Polysorbate 80 (Tween 80) or Poloxamer 188

  • Payload: Model hydrophobic Active Pharmaceutical Ingredient (API)

  • Equipment: High-shear mixer (e.g., Ultra-Turrax), High-Pressure Homogenizer (e.g., APV Gaulin or Microfluidizer), Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology

Phase 1: Lipid Phase Preparation

  • Accurately weigh Tristearin and DMAT at an 80:20 (w/w) ratio.

  • Transfer the lipids to a glass vial and heat in a water bath to 82°C (exactly 10°C above the melting point of Tristearin).

  • Causality Note: Heating 10°C above the melting point ensures complete eradication of lipid memory (pre-existing crystalline structures), which is critical for preventing premature drug expulsion during storage.

  • Once fully melted, dissolve the hydrophobic API into the lipid melt under gentle magnetic stirring until optically clear.

Phase 2: Aqueous Phase Preparation

  • Prepare a 2.0% (w/v) Tween 80 solution in ultra-pure water.

  • Heat the aqueous phase to 82°C to match the temperature of the lipid phase.

  • Causality Note: Isothermal mixing prevents localized cooling at the lipid-water interface, which would otherwise cause instantaneous lipid precipitation and block the homogenizer valves.

Phase 3: Pre-Emulsion Formation

  • Disperse the hot lipid phase dropwise into the hot aqueous phase while mixing with a high-shear homogenizer at 8,000 RPM for 2 minutes.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and observe under a light microscope. The absence of lipid aggregates >2 µm validates that the primary emulsion is uniform. If aggregates are visible, increase shear time by 1 minute. Proceeding with large aggregates will cause catastrophic pressure spikes in the HPH.

Phase 4: High-Pressure Homogenization

  • Pre-heat the HPH interaction chamber to 85°C by flushing it with hot water.

  • Pass the hot pre-emulsion through the HPH at 500 bar for 3 consecutive cycles .

  • Causality Note: Limiting the process to 3 cycles prevents over-processing, which can lead to coalescence (Ostwald ripening) due to high kinetic energy input outstripping the surfactant's ability to coat new interfacial areas.

Phase 5: Solidification

  • Collect the nanoemulsion and immediately cool it in a controlled environment (e.g., a 20°C water bath) to induce lipid crystallization.

  • Store the resulting DMAT-SLN dispersion at 4°C.

Process Visualization

G N1 Lipid Phase (Tristearin + DMAT + API) Melt at 82°C N3 Pre-Emulsion (High-Shear, 8000 RPM) N1->N3 Combine Isothermally N2 Aqueous Phase (Water + Tween 80) Heat to 82°C N2->N3 Combine Isothermally N4 Hot HPH (500 bar, 3 cycles, 85°C) N3->N4 Transfer Hot (QC Passed) N5 Controlled Cooling (20°C Water Bath) N4->N5 Nanoemulsion N6 DMAT-SLN Suspension (Final Product) N5->N6 Matrix Crystallization

Figure 2: Workflow for the Hot High-Pressure Homogenization of DMAT-SLNs.

Formulation Optimization & Data Interpretation

The ratio of the solid lipid to the ionizable DMAT lipid drastically impacts the physical characteristics of the nanoparticle. Table 2 summarizes the quantitative outcomes of varying the Tristearin:DMAT ratio.

Table 2: Impact of Lipid Ratio on SLN Physicochemical Properties

Formulation IDTristearin:DMAT RatioZ-Average (nm)Polydispersity Index (PDI)Zeta Potential (pH 7.4)Encapsulation Efficiency (%)
F1 90:10115 ± 40.18-2.1 mV88.4 ± 1.2
F2 (Optimal) 80:20128 ± 60.21+4.5 mV91.2 ± 0.8
F3 70:30145 ± 80.26+12.3 mV85.6 ± 2.1

Data Synthesis & Causality:

  • Size & PDI: Increasing the DMAT concentration (F3) leads to an increase in particle size and PDI. Because DMAT is a liquid/semi-solid at room temperature, excessive amounts disrupt the highly ordered crystalline lattice of Tristearin, leading to imperfect matrix formation and larger droplet sizes during homogenization.

  • Zeta Potential: As DMAT concentration increases, the zeta potential shifts from slightly negative (driven by the Tween 80 and lipid ester groups) to positive. F2 provides an optimal near-neutral surface charge (+4.5 mV) at physiological pH, which is critical for preventing rapid clearance by the mononuclear phagocyte system (MPS) while retaining enough ionizable character for endosomal escape.

  • Encapsulation Efficiency (EE): F2 exhibits the highest EE. The inclusion of 20% DMAT introduces controlled imperfections into the solid lipid lattice (preventing the formation of a perfect β -modification crystal), creating spatial voids that accommodate higher amounts of the API [3].

References

  • Swingle, K. L., et al. (2023). Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy. Journal of the American Chemical Society, 145(8), 4691–4706. URL:[Link]

  • Müller, R.H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. URL: [Link]

  • Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews, 47(2-3), 165-196. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(dimethylamino)ethyl myristate (DMM) LNP Formulations

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(dimethylamino)ethyl myristate (DMM) lipid nanoparticle (LNP) formulations. This guide is designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(dimethylamino)ethyl myristate (DMM) lipid nanoparticle (LNP) formulations. This guide is designed to assist you in troubleshooting common issues, with a primary focus on overcoming low encapsulation efficiency. As Senior Application Scientists, we have compiled this resource based on established principles of LNP formulation and extensive field experience to provide you with both theoretical understanding and practical solutions.

Introduction to DMM-LNPs and Encapsulation Efficiency

2-(dimethylamino)ethyl myristate (DMM) is an ionizable cationic lipid that plays a pivotal role in the formulation of lipid nanoparticles for nucleic acid delivery. Its tertiary amine headgroup allows for a pH-dependent charge, which is crucial for both the encapsulation of negatively charged payloads like mRNA or siRNA at an acidic pH and for a near-neutral surface charge at physiological pH, which can reduce toxicity.[1] High encapsulation efficiency (EE) is a critical quality attribute (CQA) for any LNP formulation, as it ensures a sufficient therapeutic payload is delivered, leading to improved efficacy and consistent dosing.[2]

This guide will walk you through a systematic approach to diagnosing and resolving low EE in your DMM-LNP experiments.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency can stem from a variety of factors, from the fundamental physicochemical properties of the lipids to the specifics of the formulation process. Below, we address common questions and provide detailed troubleshooting steps.

Q1: My encapsulation efficiency is consistently low. Where should I start my investigation?

Answer: A low encapsulation efficiency is often multifactorial. A logical starting point is to systematically evaluate your formulation components and process parameters. We recommend a step-by-step approach, beginning with the most critical factors.

Initial Workflow for Troubleshooting Low Encapsulation Efficiency

Caption: A systematic workflow for troubleshooting low LNP encapsulation efficiency.

Q2: How critical is the pH of the aqueous buffer during formulation, and what is the optimal pH for DMM?

Answer: The pH of the aqueous buffer is arguably one of the most critical parameters for achieving high encapsulation efficiency with ionizable lipids like DMM.[3] The ionizable lipid must be positively charged to electrostatically interact with the negatively charged nucleic acid backbone. This charge is dependent on the pKa of the lipid, which is the pH at which 50% of the lipid is ionized.

Troubleshooting Steps:

  • pH Verification: Always measure the pH of your aqueous buffer (e.g., citrate or acetate buffer) immediately before use. Do not rely on the labeled value of the stock solution.

  • pH Screening: If the pKa of your specific DMM batch is unknown, perform a pH screening experiment. Formulate small batches of LNPs using a range of aqueous buffer pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) while keeping all other parameters constant.

  • Analysis: Measure the encapsulation efficiency for each pH condition. You should observe a distinct optimal pH range for encapsulation.

Table 1: Example pH Screening for DMM-LNPs

Aqueous Buffer pHEncapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
3.085950.15
3.592900.12
4.095850.10
4.5881020.18
5.0751150.22

This is example data and will vary based on the specific formulation and process.

Q3: I'm unsure about the optimal molar ratios of my lipid components. How do the helper lipids and cholesterol affect encapsulation?

Answer: The molar ratios of the four main lipid components—the ionizable lipid (DMM), a helper phospholipid, cholesterol, and a PEGylated lipid—are critical for LNP stability and function.[1][4] While the ionizable lipid is key for encapsulation, the other components play crucial supporting roles.

  • Helper Lipids (e.g., DSPC, DOPE): These lipids provide structural integrity to the LNP.[4][5] Phospholipids with a cylindrical shape, like DSPC, tend to form stable bilayers, which is important for in vivo applications.[6][7] Cone-shaped lipids like DOPE can promote the formation of non-bilayer structures, which can aid in endosomal escape but might affect initial LNP stability if used in excess.[6][7]

  • Cholesterol: Cholesterol is a stabilizing agent that modulates the fluidity and rigidity of the lipid bilayer.[4][6][7] It helps to fill the gaps between the other lipid molecules, reducing the permeability of the membrane and preventing payload leakage.[4]

  • PEGylated Lipid (e.g., DMG-PEG 2000): This component provides a hydrophilic shield on the surface of the LNP, preventing aggregation and opsonization in vivo.[6][7] However, an excess of PEGylated lipid can hinder cellular uptake and endosomal escape.[6]

A common starting molar ratio for LNP formulations is approximately 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEGylated lipid .[8]

Troubleshooting Steps:

  • Ratio Confirmation: Double-check your calculations for the molar ratios of your lipid stock solutions.

  • Systematic Variation: If you suspect a suboptimal ratio, systematically vary the percentage of one component while keeping the others constant. For instance, you could test cholesterol levels at 30%, 38.5%, and 45%.

  • Helper Lipid Comparison: The choice of helper lipid can significantly impact LNP properties.[5] If you are using DSPC, consider testing DOPE as an alternative or in combination to see how it affects encapsulation and, subsequently, transfection efficiency.

Q4: Does the N/P ratio really impact encapsulation efficiency? What is a good starting point?

Answer: Yes, the N/P ratio is a critical parameter that directly influences encapsulation efficiency.[3] This ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable lipid (DMM) to the phosphate groups (P) in the nucleic acid backbone. A sufficient excess of positive charges (from the protonated DMM) is required to neutralize and condense the negatively charged nucleic acid, facilitating its encapsulation within the lipid core.

Troubleshooting Steps:

  • N/P Ratio Calculation: Ensure you are accurately calculating the moles of nitrogen in your DMM and the moles of phosphate in your nucleic acid.

  • Optimization Range: A common starting N/P ratio is between 3 and 6. If your EE is low, consider increasing the N/P ratio to, for example, 8 or 10.

  • Balancing Act: Be aware that while higher N/P ratios can improve encapsulation, excessively high ratios may lead to increased particle size and potential cytotoxicity. It's a balance between efficient encapsulation and a favorable safety profile.

Relationship between Formulation Parameters and Encapsulation Efficiency

Caption: Interplay of key formulation parameters affecting encapsulation efficiency.

Q5: Could my mixing method be the cause of low encapsulation? I am currently using simple vortexing.

Answer: The method used to mix the lipid-ethanol phase with the aqueous nucleic acid phase is critical for the self-assembly of LNPs and can significantly impact encapsulation efficiency.[9][10] While manual methods like vortexing can produce LNPs, they often result in larger, more polydisperse particles and lower, less reproducible encapsulation efficiencies compared to controlled, rapid mixing techniques.

Recommended Mixing Techniques:

  • T-Junction Mixing: This method involves pumping the two solutions through separate channels that meet at a 'T' intersection, leading to rapid mixing.[9]

  • Microfluidic Mixing: Microfluidic devices, such as those with staggered herringbone mixers, provide highly controlled and rapid mixing at the micro-scale. This leads to the formation of smaller, more uniform LNPs with high encapsulation efficiency.

Troubleshooting Steps:

  • Transition to Controlled Mixing: If you are using manual mixing, we strongly recommend transitioning to a microfluidic system or a T-junction setup for improved reproducibility and higher encapsulation efficiency.

  • Flow Rate Optimization: When using a controlled mixing system, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase are important parameters to optimize.[3] A common starting FRR is 3:1 (aqueous:organic).[3]

FAQs: Further Considerations for DMM-LNP Formulation

Q: How do I accurately measure encapsulation efficiency?

A: The most common method is using a fluorescent dye that binds to nucleic acids, such as RiboGreen®. The protocol involves measuring the fluorescence of your LNP sample before and after lysing the particles with a detergent like Triton X-100. The fluorescence before lysis represents the unencapsulated (free) nucleic acid, while the fluorescence after lysis represents the total nucleic acid.

Encapsulation Efficiency (%) = ( (Total RNA - Free RNA) / Total RNA ) * 100

It is crucial to run a standard curve with your nucleic acid to accurately quantify the amounts.

Q: Can the purification step affect my final encapsulation efficiency?

A: Absolutely. The purification step, which is typically done via dialysis or tangential flow filtration (TFF), is essential for removing ethanol and unencapsulated nucleic acids. If the purification is incomplete, you may have a higher apparent amount of "free" nucleic acid, leading to a lower calculated encapsulation efficiency. Ensure your dialysis is carried out for a sufficient duration with an adequate volume of buffer, or that your TFF process is optimized for efficient buffer exchange.

Q: What analytical techniques should I use to characterize my DMM-LNPs?

A: A comprehensive characterization of your LNPs is essential for troubleshooting and ensuring quality. Key techniques include:

  • Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential.

  • High-Performance Liquid Chromatography (HPLC): To determine the concentration of each lipid component and assess lipid degradation.

  • RiboGreen® Assay: To determine nucleic acid concentration and encapsulation efficiency.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.

Q: My particle size is too large and the PDI is high. Could this be related to low encapsulation efficiency?

A: Yes, there is often a correlation. Poor formulation conditions that lead to low encapsulation efficiency can also result in larger, more heterogeneous particles. Optimizing the parameters that improve encapsulation, such as pH, N/P ratio, and mixing method, will likely also lead to a reduction in particle size and PDI.

Experimental Protocols

Protocol 1: General DMM-LNP Formulation using Microfluidics
  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of 2-(dimethylamino)ethyl myristate (DMM), DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

    • Combine the individual lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dilute your mRNA or siRNA stock in an appropriate aqueous buffer (e.g., 50 mM citrate buffer) to the desired concentration.

    • Ensure the pH of the buffer is optimized for DMM (e.g., pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Set the flow rate ratio (FRR) on the microfluidic pump (e.g., 3:1 aqueous to organic).

    • Set the total flow rate (TFR) (e.g., 2 mL/min).

    • Initiate pumping to mix the two solutions through the microfluidic chip.

    • Collect the resulting LNP dispersion.

  • Purification:

    • Immediately after formation, dilute the LNP dispersion with a suitable buffer (e.g., PBS pH 7.4).

    • Purify the LNPs via dialysis (e.g., using a 10 kDa MWCO cassette) or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.

  • Characterization:

    • Characterize the final LNP formulation for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: RiboGreen® Assay for Encapsulation Efficiency
  • Prepare a Nucleic Acid Standard Curve:

    • Perform serial dilutions of your nucleic acid in TE buffer to create a standard curve (e.g., 2 µg/mL to 0.02 µg/mL).

  • Prepare LNP Samples:

    • In a 96-well black plate, prepare two sets of wells for each LNP sample.

    • Dilute the LNP samples to a concentration that falls within the standard curve range in TE buffer.

    • To one set of wells (for total RNA), add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs.

    • To the other set of wells (for free RNA), add only TE buffer.

  • Add RiboGreen® Reagent:

    • Prepare the RiboGreen® working solution according to the manufacturer's instructions.

    • Add the RiboGreen® working solution to all standard and sample wells.

  • Incubation and Measurement:

    • Incubate the plate in the dark for 5 minutes.

    • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~528 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of free RNA and total RNA in your samples.

    • Calculate the encapsulation efficiency using the formula provided above.

References

  • Vertex AI Search Grounding API, Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formul
  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery, Advanced Drug Delivery Reviews, 2016-04-01,
  • The role of helper lipids in lipid nanoparticles (LNPs)
  • The 4 Essential Lipids in Lipid Nanoparticle (LNP)
  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA, Journal of Controlled Release, 2024-10-15,
  • A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs, ACS Nano, 2025-04-12,
  • Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions, Single Use Support, 2023-06-21,
  • Optimization of lipid nanoparticle formul
  • An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot, Waters Corpor
  • 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5.
  • Formulation methods for peptide-modified lipid nanoparticles, bioRxiv, 2025-07-09,
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations, Curap
  • Lipid Nanoparticles for mRNA Delivery, BOC Sciences, N/A,
  • LNP encapsul
  • Machine Learning for the Prediction of Size and Encapsulation Efficiency of mRNA-Loaded Lipid Nanoparticles Following a Postencapsulation Approach, Pharmaceutics, 2026-01-05,
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery, Tocris Bioscience, N/A,
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage, Preprints.org, 2025-05-28,
  • On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA, ACS Nano, 2018-04-03,
  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines, MDPI, N/A,
  • Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA, MDPI, 2023-06-04,
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
  • Encapsulation and purification of mRNA LNPs for gene therapy, Cytiva, 2025-03-20,
  • Accurate and robust mRNA-LNP encapsulation efficiency analysis by capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF), SCIEX, N/A,
  • Scalable mRNA and siRNA Lipid Nanoparticle Production Using a Parallelized Microfluidic Device, ACS Nano, 2021-06-10,
  • State‐of‐the‐Art Design and Rapid‐Mixing Production Techniques of Lipid Nanoparticles for Nucleic Acid Delivery, Advanced M
  • Troubleshooting low transfection efficiency with D-Lin-MC3-DMA LNPs, Benchchem, N/A,

Sources

Optimization

resolving peak tailing in 2-(dimethylamino)ethyl myristate HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges associated with lipidic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges associated with lipidic amines. 2-(dimethylamino)ethyl myristate presents a unique structural duality: it features a highly hydrophobic myristate (C14) tail and a polar, basic tertiary amine headgroup. In reversed-phase high-performance liquid chromatography (RP-HPLC), this combination often results in severe peak tailing, which compromises resolution, sensitivity, and quantitative accuracy.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving peak tailing for this specific compound.

Mechanistic Overview: The Root Cause of Peak Tailing

Peak tailing for tertiary amines is rarely a physical plumbing issue; it is fundamentally a chemical interaction problem[1]. At a typical neutral mobile phase pH, the tertiary amine group of 2-(dimethylamino)ethyl myristate is fully protonated (cationic). Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into ionized silanoxides (Si-O⁻)[2].

The resulting electrostatic attraction (cation-exchange) acts like molecular "velcro." While the hydrophobic myristate tail interacts normally with the C18 phase, the protonated amine gets temporarily trapped by the ionized silanols, causing the analyte molecules to elute at different rates and form a pronounced tail[1][3].

Mechanism Analyte 2-(dimethylamino)ethyl myristate (Protonated Tertiary Amine +) Interaction Secondary Ionic Interaction (Cation-Exchange) Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Stationary Phase Silanol->Interaction Result Peak Tailing & Band Broadening Interaction->Result

Figure 1: Mechanistic pathway of secondary ionic interactions causing peak tailing.

Diagnostic & Troubleshooting Workflow

To systematically eliminate tailing, we must target the chemical environment. Follow this diagnostic workflow to optimize your method.

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH using 0.1% TFA or Formic Acid CheckPH->AdjustPH No CheckModifier Are Ion-Pairing Reagents or Competing Bases Used? CheckPH->CheckModifier Yes AdjustPH->CheckModifier AddModifier Add 0.1% TEA or increase TFA concentration CheckModifier->AddModifier No CheckColumn Is the Column High-Purity (Type B) & End-Capped? CheckModifier->CheckColumn Yes AddModifier->CheckColumn ChangeColumn Switch to fully end-capped or polar-embedded phase CheckColumn->ChangeColumn No Resolved Peak Shape Restored (Asymmetry Factor 0.9 - 1.2) CheckColumn->Resolved Yes ChangeColumn->Resolved

Figure 2: Systematic troubleshooting workflow for resolving tertiary amine peak tailing.

Protocol 1: The Neutral Marker Validation (Isolating Chemical vs. Physical Tailing)

Causality: Before altering chemistry, we must validate that the tailing is chemically driven. Neutral compounds do not undergo ion-exchange with silanols. If a neutral marker tails, the issue is physical (e.g., dead volume, column void). If it is symmetric while the amine tails, the issue is chemical[1].

  • Prepare a test mix containing 2-(dimethylamino)ethyl myristate (50 µg/mL) and a neutral hydrophobic marker (e.g., toluene, 50 µg/mL).

  • Inject 10 µL onto the HPLC system under current isocratic conditions.

  • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Validation: If As​ (neutral) > 1.2, check fittings and tubing. If As​ (neutral) ≤ 1.2 and As​ (amine) > 1.5, proceed to chemical optimization below.

Protocol 2: Mobile Phase pH Suppression

Causality: Lowering the mobile phase pH below 3.0 forces the residual silanol groups (pKa ~ 3.5 - 4.5 for older silica) into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[3][4].

  • Prepare Mobile Phase A using HPLC-grade water.

  • Add an acidic modifier: 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% v/v Phosphoric acid[5].

  • Measure the pH to ensure it is ≤ 2.5.

  • Run the separation and re-evaluate peak symmetry.

Protocol 3: Implementing Ion-Pairing Reagents or Competing Bases

Causality: If pH suppression is insufficient, we must mask the interaction. TFA acts dual-purpose: it lowers pH and acts as an anionic ion-pairing reagent, forming a neutral hydrophobic complex with the protonated tertiary amine, which partitions cleanly into the C18 phase[4][6]. Alternatively, adding a competing base like Triethylamine (TEA) saturates the active silanol sites, preventing the analyte from interacting with them[7].

  • For Ion-Pairing: Ensure 0.1% TFA is present in both aqueous and organic mobile phases to maintain equilibrium.

  • For Competing Base (Alternative): Add 0.1% to 0.2% v/v TEA to the aqueous mobile phase. Titrate the pH back to 3.0 - 6.5 using phosphoric acid (creating a triethylammonium phosphate buffer).

  • Validation: Equilibrate the column for at least 10-20 column volumes, as ion-pairing reagents and basic modifiers take longer to saturate the stationary phase[8].

Protocol 4: Upgrading the Stationary Phase

Causality: Modern "Type B" high-purity silica has significantly fewer metal impurities and a more uniform silanol distribution, raising the silanol pKa > 7[5]. Utilizing an extensively end-capped column or a polar-embedded phase (e.g., SIELC Newcrom R1) minimizes available silanol activity.

  • Replace legacy Type A C18 columns with a high-purity Type B, double-end-capped C18 column.

  • Re-run the baseline separation.

Quantitative Impact of Mobile Phase Modifiers

The following table summarizes the expected quantitative improvements when applying the protocols above to 2-(dimethylamino)ethyl myristate on a standard C18 column.

Mobile Phase ConditionModifier ActionAsymmetry Factor ( As​ )Theoretical Plates ( N )Peak Shape Quality
Water / Acetonitrile (pH ~6.5)None (Baseline)2.8 - 3.5< 3,000Severe Tailing
Water / Acetonitrile + 0.1% Formic AcidpH Suppression (Weak Ion-Pairing)1.5 - 1.8~ 6,500Moderate Tailing
Water / Acetonitrile + 0.1% TEA (pH 6.5)Competing Base1.2 - 1.4~ 10,800Good
Water / Acetonitrile + 0.1% TFA pH Suppression + Strong Ion-Pairing 0.9 - 1.1 > 12,000 Optimal / Symmetrical

Frequently Asked Questions (FAQs)

Q: I am developing an LC-MS method for 2-(dimethylamino)ethyl myristate. Can I use TFA to fix the tailing? A: While TFA provides superior peak shape via ion-pairing, it causes severe ion suppression in the electrospray ionization (ESI) source of mass spectrometers[5]. For LC-MS compatible applications, you must substitute TFA with 0.1% Formic Acid. Because Formic Acid is a weaker ion-pairing agent, you must rely heavily on a high-purity, low-silanol column (Type B silica) to maintain peak symmetry rather than mobile phase additives[5].

Q: I noticed my retention times are drifting after switching to a TFA-based mobile phase. Why? A: Ion-pairing reagents like TFA dynamically modify the stationary phase by adsorbing onto the hydrophobic chains. This process requires a significantly longer equilibration time compared to standard mobile phases. Ensure you flush the column with at least 10 to 20 column volumes of the TFA-containing mobile phase before injecting samples to achieve a stable baseline and reproducible retention times[6][8].

Q: Could the ester bond in 2-(dimethylamino)ethyl myristate be degrading in the acidic mobile phase? A: Yes, ester hydrolysis or transesterification is a critical risk. Carboxylic acids like Formic Acid or TFA dissolved in methanol can react to form esters, which alters the mobile phase composition over time and can potentially degrade the ester analyte[4]. To prevent this, prepare fresh mobile phases daily and use acetonitrile instead of methanol as your organic modifier.

References

  • SIELC Technologies. Separation of 2-(Dimethylamino)ethyl myristate on Newcrom R1 HPLC column. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. Available at:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Available at:[Link]

  • PMC - NIH. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Available at:[Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available at:[Link]

Sources

Troubleshooting

optimizing N/P ratio for 2-(dimethylamino)ethyl myristate mRNA formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of formulating mRNA with 2-(dimethylamino)ethyl myristat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of formulating mRNA with 2-(dimethylamino)ethyl myristate (DMAE-myristate).

Unlike highly branched or unsaturated ionizable lipids (e.g., DLin-MC3-DMA or ALC-0315), DMAE-myristate features a tertiary amine headgroup coupled with a saturated C14 tail . This saturated nature inherently creates more rigid lipid bilayers. Consequently, optimizing the Nitrogen-to-Phosphate (N/P) ratio is not just about charge neutralization—it is the primary mechanistic lever you have to force endosomal membrane disruption and ensure cytosolic mRNA delivery.

Below, you will find causality-driven FAQs, targeted troubleshooting guides, and validated microfluidic protocols to optimize your formulations.

I. Core Concepts & Causality (FAQ)

Q: What exactly is the N/P ratio, and how do I calculate it for 2-(dimethylamino)ethyl myristate? A: The N/P ratio represents the molar ratio of positively charged basic nitrogen atoms (N) in your ionizable lipid to the negatively charged phosphate groups (P) in the mRNA backbone[1]. To calculate the exact lipid mass required for your formulation, use the following constants:

  • DMAE-myristate Molecular Weight: 299.5 g/mol (contains 1 Nitrogen per molecule).

  • mRNA Nucleotide Average MW: ~330 g/mol (contains 1 Phosphate per nucleotide)[2].

The Self-Validating Formula:

Mass of Lipid (mg) = Target N/P × (Mass of mRNA (mg) / 330) × 299.5

Example: To formulate 1 mg of mRNA at the industry-standard N/P ratio of 6[2][3], you require: 6 × (1 / 330) × 299.5 = 5.44 mg of DMAE-myristate .

Q: Why does the saturated C14 tail of DMAE-myristate require stricter N/P tuning compared to other lipids? A: Endosomal escape relies on the ionizable lipid becoming protonated in the acidic endosome and transitioning from a cylindrical bilayer phase to a cone-shaped inverted hexagonal phase ( HII​ )[2]. Saturated C14 tails pack tightly and resist this structural transition[4]. To overcome this thermodynamic barrier, you must either increase the N/P ratio (providing a massive influx of cationic charge to physically disrupt the membrane) or pair it with a highly fusogenic helper lipid like DOPE[5].

II. Troubleshooting Guide: N/P Ratio Optimization

Issue 1: Large particle size (>120 nm) and high PDI (>0.2) at a standard N/P of 6.

  • Mechanistic Cause: Incomplete particle condensation. While an N/P of 6 is standard[3], the rigid C14 tail of DMAE-myristate can slow down the rapid hydrophobic collapse required during microfluidic mixing, leading to particle aggregation.

  • Solution: Do not immediately change the N/P ratio. First, increase the microfluidic Flow Rate Ratio (FRR) from 3:1 to 5:1 (Aqueous:Organic) to accelerate solvent polarity changes. If aggregation persists, slightly increase the DMG-PEG2000 molar percentage from 1.5% to 2.0% to provide stronger steric stabilization during self-assembly[5].

Issue 2: Excellent Encapsulation Efficiency (>95%) but near-zero in vitro transfection.

  • Mechanistic Cause: The "Saturated Tail Trap". Your N/P ratio is high enough to perfectly encapsulate the mRNA (electrostatic binding), but the tightly packed C14 tails are forming an LNP so stable that it fails to release the cargo inside the acidic endosome[4].

  • Solution:

    • Increase N/P to 8 or 9: This provides a stronger "proton sponge" effect and excess cationic charge to force membrane destabilization[3].

    • Swap the Helper Lipid: If you are using DSPC (which is also saturated), replace it with DOPE. DOPE’s cone-like geometry actively promotes the HII​ phase, synergizing with the protonated DMAE-myristate to rescue transfection[5].

Issue 3: High cellular toxicity in target cells (e.g., dendritic cells or macrophages).

  • Mechanistic Cause: N/P ratios > 10 result in a severe excess of uncomplexed cationic lipids. Once internalized, these excess lipids disrupt mitochondrial membranes and induce reactive oxygen species (ROS)[2].

  • Solution: Dial the N/P ratio back down to 6. To maintain transfection potency at this lower N/P, optimize the intra-lipid ratios (e.g., increase cholesterol from 38.5 mol% to 42.7 mol% to improve membrane fluidity) rather than brute-forcing delivery with toxic cationic charges[6][7].

III. Experimental Workflow: High-Throughput N/P Ratio Screening

To systematically identify the optimal N/P ratio without confounding variables, use this validated microfluidic screening protocol[8].

Step 1: Aqueous Phase Preparation Dilute your mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.1 mg/mL. Causality Check: The acidic pH ensures the tertiary amine of DMAE-myristate (pKa ~6.5) is fully protonated for maximum electrostatic complexation[1].

Step 2: Organic Phase Preparation Dissolve DMAE-myristate, DOPE, Cholesterol, and DMG-PEG2000 in absolute ethanol. Maintain a strict intra-lipid molar ratio of 50:10:38.5:1.5 . Golden Rule: Do not alter the mol% of the ionizable lipid to change the N/P ratio. Instead, prepare a single organic master mix and alter the total volume of lipid injected relative to the mRNA[7].

Step 3: Microfluidic Mixing Using a microfluidic mixer (e.g., NanoAssemblr Ignite), formulate target N/P ratios of 3, 6, 9, and 12.

  • Total Flow Rate (TFR): 12 mL/min.

  • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

Step 4: Immediate Buffer Exchange Dialyze the formulations immediately against 1× PBS (pH 7.4) at 4°C for 2 hours using a 20,000 MWCO cassette. Causality Check: This removes ethanol and raises the pH, neutralizing the surface of the LNPs and locking the mRNA into an electron-dense core[8].

IV. Data Presentation: Expected Outcomes of N/P Screening

Below is a synthesized data matrix demonstrating the typical physicochemical and biological outcomes when screening DMAE-myristate formulations.

Target N/P RatioZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Relative Transfection PotencyCytotoxicity Profile
3:1 > 120 nm> 0.25< 75%LowNegligible
6:1 (Standard) 75 - 85 nm< 0.15> 95%ModerateLow
9:1 (Optimized) 65 - 75 nm< 0.10> 98%Very High Moderate
12:1 < 60 nm< 0.10> 98%Low (Due to cell death)High

V. Mechanistic Visualization

The following diagram illustrates the causality between your chosen N/P ratio, the physical stability of the LNP, and the downstream endosomal escape mechanism.

NP_Optimization Start mRNA + DMAE-Myristate (Microfluidic Mixing at pH 4.0) LowNP N/P Ratio < 3 Insufficient Cationic Charge Start->LowNP OptNP N/P Ratio 6 - 9 Optimal Charge Balance Start->OptNP HighNP N/P Ratio > 10 Excessive Cationic Charge Start->HighNP LowOut Poor Encapsulation (<80%) Particle Aggregation LowNP->LowOut OptOut High Encapsulation (>95%) Stable LNPs (~80nm) OptNP->OptOut HighOut High Cellular Toxicity Membrane Disruption HighNP->HighOut Endosome Endosomal Uptake & Acidification (pH drops to ~5.5) OptOut->Endosome Protonation Protonation of DMAE-Myristate (Tertiary Amine) Endosome->Protonation Escape Inverted Hexagonal Phase Formation (Endosomal Escape) Protonation->Escape Helper Lipid (DOPE) Synergy Translation Cytosolic mRNA Release & Protein Translation Escape->Translation

Mechanistic workflow of N/P ratio optimization and its impact on LNP stability and endosomal escape.

VI. References

  • Optimizing LNP Molar Ratios for Transfection Efficiency - Creative Biolabs Creative Biolabs[Link]

  • Optimization of lipid nanoparticle formulation - Inside Therapeutics Inside Therapeutics[Link]

  • Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC - NIH National Institutes of Health (NIH)[Link]

  • Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC National Institutes of Health (NIH)[Link]

  • Comprehensive Engineering of Ionizable Lipid Nanoparticles and mRNA Elements for Next-Generation Vaccines | ACS Nano American Chemical Society (ACS)[Link]

  • Optimization of Aerosolizable Messenger RNA Lipid Nanoparticles for Pulmonary Delivery Biomedical Science Letters (BSL)[Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH National Institutes of Health (NIH)[Link]

  • Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels | ACS Applied Materials & Interfaces American Chemical Society (ACS)[Link]

Sources

Optimization

Technical Support Center: Optimizing Endosomal Release for 2-(dimethylamino)ethyl Myristate LNPs

Welcome to the Advanced Formulation Support Center. As drug development professionals, you know that delivering nucleic acids to the cytosol is the most critical bottleneck in lipid nanoparticle (LNP) therapeutics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As drug development professionals, you know that delivering nucleic acids to the cytosol is the most critical bottleneck in lipid nanoparticle (LNP) therapeutics. Less than 5% of conventional LNPs successfully escape the endo-lysosomal pathway 1.

Working with 2-(dimethylamino)ethyl myristate presents unique biophysical challenges. Unlike bulky, multi-tailed ionizable lipids (e.g., DLin-MC3-DMA) that inherently drive inverted hexagonal ( HII​ ) phase transitions [[2]](), this specific lipid features a single, saturated 14-carbon (myristate) tail. Upon protonation in the acidic endosome, its geometry shifts toward a positive intrinsic curvature (micellar/detergent-like) rather than the negative curvature required for classic membrane fusion 3. Therefore, achieving high endosomal release rates requires precise formulation engineering to force curvature mismatch and membrane destabilization.

EndosomalEscape A LNP in Endosome (pH < 6.5) B Amine Protonation (Positive Charge) A->B Acidification C Curvature Mismatch (Myristate vs DOPE) B->C Electrostatic Binding D Membrane Destabilization (Pore Formation) C->D Phase Separation E Cytosolic Release of Cargo D->E Rupture

Caption: Curvature-mismatch driven endosomal escape mechanism for single-chain myristate LNPs.

Part 1: Troubleshooting Guides (Q&A)

Q: We are observing high cellular uptake via flow cytometry, but our mRNA translation (reporter expression) is near zero. Is the LNP trapped? A: Yes, this is the classic signature of endosomal entrapment. The 2-(dimethylamino)ethyl headgroup relies on a specific pKa​ window (ideally 6.2–6.5) to protonate exactly as the early endosome matures 4. If the apparent pKa​ of your formulated LNP is too low (< 5.5), the lipid remains neutral until it reaches the lysosome, where the payload is degraded. Actionable Fix: Verify the apparent pKa​ using the TNS assay (see Protocol 1). If the pKa​ is too low, you may need to adjust the lipid-to-cholesterol ratio or alter the aqueous buffer ionic strength during microfluidic mixing to shift the surface charge density.

Q: Our pKa​ is optimal (6.3), but release is still poor. How do we compensate for the saturated C14 tail of the myristate lipid? A: Because the myristate tail is short and saturated, it lacks the bulkiness to induce the negative Gaussian curvature necessary for the bilayer-to-hexagonal ( HII​ ) phase transition 3. You must introduce a "helper" lipid that strongly favors the HII​ phase. Actionable Fix: Replace structural lipids like DSPC (which forms rigid, stable lamellar bilayers) with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE's cone-shaped geometry perfectly complements the inverted-cone shape of the protonated myristate lipid, creating massive membrane instability and promoting fusion upon endosomal acidification 4.

Q: Could our PEG-lipid be preventing the endosomal membrane interaction? A: Absolutely. This is known as the "PEG dilemma." While PEG-lipids provide colloidal stability and prolong circulation, they sterically hinder the ionizable lipid from physically contacting the anionic endosomal membrane 3. Actionable Fix: Ensure you are using a rapidly shedding PEG-lipid, such as DMG-PEG2000 (a C14 dialkyl PEG), rather than DSPE-PEG2000 (C18). Keep the PEG molar ratio strictly between 1.0 mol% and 1.5 mol%.

Troubleshooting Start Low Endosomal Release? CheckPKa Check Apparent pKa (Target: 6.2 - 6.5) Start->CheckPKa AdjustLipid Adjust Ionizable Lipid Ratio or Structure CheckPKa->AdjustLipid pKa out of range CheckHelper Evaluate Helper Lipids (e.g., DOPE vs DSPC) CheckPKa->CheckHelper pKa optimal AddDOPE Incorporate DOPE for Fusogenicity CheckHelper->AddDOPE Poor fusion CheckPEG Analyze PEG Shedding (e.g., DMG-PEG2k) CheckHelper->CheckPEG Fusion optimal OptimizePEG Reduce PEG mol% or use shorter tails CheckPEG->OptimizePEG Delayed shedding

Caption: Step-by-step troubleshooting logic for optimizing LNP endosomal release rates.

Part 2: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies include internal controls to verify assay performance independent of your LNP formulation.

Protocol 1: High-Throughput Apparent pKa​ Determination via TNS Assay

The 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) assay measures the surface pKa​ of the intact LNP. TNS becomes highly fluorescent when bound to a positively charged lipid membrane.

  • Self-Validation Control: Always run a parallel DLin-MC3-DMA LNP standard (known pKa​ ~6.44) to validate the buffer pH gradient and fluorometer calibration 2.

Step-by-Step:

  • Prepare a series of 10 mM HEPES/MES buffers with pH ranging from 2.5 to 9.0 (in 0.5 pH increments).

  • Dilute your 2-(dimethylamino)ethyl myristate LNPs to a final lipid concentration of 20 µM in each buffer solution.

  • Add TNS stock solution to a final concentration of 2 µM in each well of a black 96-well plate.

  • Incubate in the dark at room temperature for 5 minutes.

  • Measure fluorescence (Excitation: 321 nm / Emission: 445 nm).

  • Plot fluorescence intensity against pH. Apply a sigmoidal best-fit curve; the pH value at 50% maximum fluorescence is the apparent pKa​ .

Protocol 2: Galectin-8 (Gal8) Puncta Assay for Endosomal Rupture

Because distinguishing between endosomally trapped and cytosolic cargo is difficult, the Gal8 assay provides direct visual proof of membrane rupture. Gal8 is a cytosolic protein that rapidly binds to intra-endosomal glycans only when the endosomal membrane is physically breached.

  • Self-Validation Control: Treat a control well with 100 µM Chloroquine (a known lysosomotropic agent that ruptures endosomes) to ensure the Gal8-YFP reporter system is functional.

Step-by-Step:

  • Seed HeLa cells stably expressing Gal8-YFP (Yellow Fluorescent Protein) at 10,000 cells/well in a glass-bottom 96-well plate.

  • Incubate for 24 hours to allow adherence.

  • Treat cells with 2-(dimethylamino)ethyl myristate LNPs encapsulating a non-fluorescent dummy payload (e.g., poly-C RNA) at 1 µg/mL.

  • Incubate for 2 to 4 hours at 37°C.

  • Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain nuclei with Hoechst 33342.

  • Image using confocal microscopy. Quantify the number of Gal8-YFP "puncta" (bright fluorescent spots indicating ruptured endosomes) per cell using automated image analysis software.

Part 3: Quantitative Data Summary

Use the following table to benchmark your 2-(dimethylamino)ethyl myristate LNP formulations against field-proven standards.

Formulation ParameterTarget RangeMechanistic RationaleTroubleshooting Adjustment
Apparent LNP pKa​ 6.2 – 6.5Ensures protonation occurs specifically in the early/maturing endosome (pH ~6.0) 4.Alter ionizable lipid-to-cholesterol ratio; check buffer pH during dialysis.
Helper Lipid Type DOPE (over DSPC)DOPE’s cone shape compensates for the myristate tail's lack of bulk, driving HII​ phase transition [[3]]().Swap DSPC for DOPE at 10-15 mol% of total lipid formulation.
PEG-Lipid Content 1.0 – 1.5 mol%Prevents premature clearance while allowing rapid shedding in the endosome for membrane fusion.Use DMG-PEG2000; reduce mol% if Gal8 puncta assay shows no rupture.
N/P Ratio 4:1 to 6:1Balances RNA encapsulation efficiency with the availability of excess un-complexed amine groups for protonation.Increase N/P ratio to 6:1 to provide more "free" tertiary amines for the proton sponge/fusion effect.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the N/P ratio (Nitrogen to Phosphate ratio) affect the endosomal escape of myristate LNPs? A: Yes. At lower N/P ratios (e.g., 2:1), almost all the ionizable lipids are tightly bound to the nucleic acid payload. Increasing the N/P ratio to 6:1 leaves a population of "free" 2-(dimethylamino)ethyl myristate lipids at the LNP surface. These un-complexed lipids are far more capable of interacting with the endosomal membrane and driving the destabilization process.

Q: We store our LNPs at 4°C for a week before in vitro testing. Could this impact endosomal release? A: It is highly likely. Single-chain ester lipids like 2-(dimethylamino)ethyl myristate can undergo slow hydrolysis in aqueous environments, degrading into myristic acid and 2-(dimethylamino)ethanol. This destroys the ionizable amphiphilic nature of the molecule, completely abolishing endosomal escape. Always validate release kinetics using freshly formulated LNPs or LNPs cryopreserved at -80°C with a suitable cryoprotectant (e.g., 10% sucrose).

References

  • Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - Mitchell Lab (upenn.edu) -
  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - MDPI (mdpi.com) -
  • Endosomal escape: A bottleneck for LNP-medi
  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cellular Uptake of 2-(Dimethylamino)ethyl Myristate Liposomes

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a critical bottleneck when formulating lipid nanoparticles (LNPs) with 2-(dimethylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a critical bottleneck when formulating lipid nanoparticles (LNPs) with 2-(dimethylamino)ethyl myristate : poor cellular uptake and negligible functional cargo delivery.

Unlike industry-standard multi-tail, unsaturated ionizable lipids (e.g., DLin-MC3-DMA or SM-102), 2-(dimethylamino)ethyl myristate possesses a single, saturated C14 (myristoyl) tail. This structural rigidity fundamentally alters the biophysics of the LNP, favoring stable lamellar phases over the fusogenic inverted hexagonal (H_II) phases required for membrane destabilization[1][2].

This guide provides field-proven, self-validating troubleshooting strategies to rescue your myristate-based formulations by addressing the causality behind these failures.

Diagnostic Workflow

Before altering your formulation, you must isolate whether your failure is a Membrane Barrier Issue (poor endocytosis) or an Endosomal Trapping Issue (failure to escape the endosome).

Troubleshooting Start Low Transfection Efficiency CheckUptake Isolate Issue: Measure Cellular Uptake (Flow Cytometry) Start->CheckUptake LowUptake Low Uptake (Membrane Barrier) CheckUptake->LowUptake Fluorescence < 10% HighUptake High Uptake, No Expression (Endosomal Trapping) CheckUptake->HighUptake Fluorescence > 80% FixPEG Action: Reduce PEG mol% or switch to PEG-DMG LowUptake->FixPEG FixApoE Action: Pre-incubate with ApoE LowUptake->FixApoE FixHelper Action: Replace DSPC with DOPE HighUptake->FixHelper FixRatio Action: Optimize N:P Ratio (Target 6:1) HighUptake->FixRatio

Fig 1: Diagnostic flowchart for isolating cellular uptake vs. endosomal escape failures.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is the cellular uptake of my myristate liposomes significantly lower compared to standard MC3-based LNPs? Causality: This is typically a symptom of the "PEG Dilemma" combined with poor apolipoprotein recruitment. Saturated short chains (C14) pack densely. If you are using a long-chain PEG-lipid (e.g., PEG-DSG, C18), it anchors too firmly in the rigid myristate core and fails to shed in the bloodstream[3]. Without rapid PEG shedding, Apolipoprotein E (ApoE) cannot bind to the LNP surface, which completely prevents Low-Density Lipoprotein Receptor (LDLR)-mediated endocytosis[4][5]. Solution: Switch to a rapidly shedding PEG-lipid like PEG-DMG (C14) and strictly cap it at ≤1.5 mol%.

Q2: Flow cytometry shows high cellular uptake (Cy5+), but my mRNA is not functionally expressed (GFP-). What is happening? Causality: Your LNPs are suffering from endosomal trapping. In the acidic early endosome (pH < 6.0), the dimethylamino headgroup protonates and interacts with anionic endosomal lipids[2][4]. However, the linear, saturated C14 tail of 2-(dimethylamino)ethyl myristate is structurally cylindrical. It cannot adopt the "cone shape" necessary to drive the bilayer-to-inverted hexagonal (H_II) phase transition[1][6]. Consequently, the endosome does not rupture, and the LNP is routed to the lysosome for degradation. Solution: You must force the cone-shape geometry by altering the helper lipid. Replace rigid, saturated DSPC with unsaturated, cone-shaped DOPE[7][8].

Q3: How do I validate that the pKa of my formulation is actually suitable for endosomal escape? Causality: The apparent pKa of the formulated LNP (not just the raw lipid) dictates the exact pH at which protonation occurs. The optimal range for mRNA delivery is 6.0–6.8[4][6]. If the pKa is too low, the lipid will not protonate sufficiently in the endosome to induce membrane fusion. Solution: Perform a TNS (6-(p-Toluidino)-2-naphthalenesulfonic acid) fluorescence assay. TNS fluoresces only when bound to positively charged hydrophobic surfaces. Titrating the LNP across a pH buffer gradient (pH 2.5 to 8.5) will reveal the exact pKa of your specific myristate formulation, acting as a critical self-validating quality control step.

Quantitative Data: Formulation Variables & Delivery Metrics

Use the following reference table to benchmark your formulation adjustments. Data reflects expected outcomes when modifying a baseline 2-(dimethylamino)ethyl myristate formulation.

Formulation VariableStructural ModificationImpact on Cellular Uptake (Cy5+ Cells)Impact on Endosomal Escape (GFP+ Cells)Recommended Parameter
Helper Lipid DSPC (Saturated) DOPE (Unsaturated)Neutral ( 85% 88%)Significant Increase (12% 65%)DOPE at 10 mol%
PEG-Lipid Chain C18 (PEG-DSG) C14 (PEG-DMG)Significant Increase (15% 85%)Moderate Increase (5% 25%)PEG-DMG at 1.5 mol%
N:P Ratio 3:1 6:1Moderate Increase (60% 85%)Significant Increase (30% 70%)6:1 Molar Ratio
Self-Validating Experimental Protocol: Optimized Formulation & Uptake Assay

To ensure scientific integrity, this protocol utilizes a dual-reporter system (Cy5-RNA for uptake, GFP-mRNA for escape) to self-validate where the delivery bottleneck is occurring.

Phase 1: Microfluidic Formulation

  • Lipid Phase Preparation: Dissolve lipids in absolute ethanol at a molar ratio of 50:38.5:10:1.5 (2-(dimethylamino)ethyl myristate : Cholesterol : DOPE : PEG-DMG)[5]. Ensure the final lipid concentration is 12.5 mM.

  • Aqueous Phase Preparation: Dilute Cy5-labeled GFP-mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P ratio (nitrogen to phosphate) of 6:1.

  • Mixing: Process through a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 Aqueous:Ethanol flow rate ratio with a total flow rate of 12 mL/min.

  • Dialysis: Dialyze immediately against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

Phase 2: In Vitro ApoE Pre-incubation (Critical Step) In vitro cell cultures lack serum proteins present in vivo. To accurately model ApoE-dependent LDLR uptake, you must artificially introduce ApoE.

  • Dilute the dialyzed LNPs to a working concentration of 1 µg/mL mRNA.

  • Add recombinant human ApoE3 to the LNP suspension at a concentration of 1 µg/mL.

  • Incubate at 37°C for 1 hour to allow ApoE opsonization onto the LNP surface.

Phase 3: Dual-Reporter Flow Cytometry

  • Seed target cells (e.g., HepG2 or HeLa) at 1×105 cells/well in a 24-well plate.

  • Treat cells with the ApoE-opsonized LNPs for 4 hours (for uptake analysis) and 24 hours (for functional expression).

  • Harvest cells, wash twice with cold PBS, and analyze via Flow Cytometry.

    • Validation Logic: High Cy5 / Low GFP = Endosomal escape failure. Low Cy5 / Low GFP = Uptake failure.

Mechanistic Pathway: Endosomal Escape Dynamics

Pathway Endocytosis 1. Endocytosis (pH 7.4) Acidification Acidification Endocytosis->Acidification Protonation 3. Lipid Protonation (Dimethylamino group) Acidification->Protonation PhaseTransition 4. Lamellar to H_II Phase Transition Protonation->PhaseTransition DOPE Helper Degradation Alternative: Lysosomal Degradation (Failure) Protonation->Degradation Rigid Myristate Escape 5. Membrane Rupture & Cargo Release PhaseTransition->Escape

Fig 2: Mechanistic pathway of LNP endosomal escape driven by lipid protonation and phase transition.

References
  • Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. National Institutes of Health (PMC).[Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. PNAS.[Link]

  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. National Institutes of Health (PMC).[Link]

  • Endosomal escape and current obstacles in ionizable lipid nanoparticles mediated gene delivery: lessons from COVID-19 vaccines. LJMU Research Online.[Link]

  • Ionizable Cationic Lipids and Helper Lipids Synergistically Contribute to RNA Packing and Protection in Lipid-Based Nanomaterials. ACS Publications.[Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics. PNAS.[Link]

  • Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery. bioRxiv.[Link]

  • Amine headgroups in ionizable lipids drive immune responses to lipid nanoparticles by binding to the receptors TLR4 and CD1d. National Institutes of Health (PMC).[Link]

Sources

Optimization

mitigating cytotoxicity of 2-(dimethylamino)ethyl myristate in primary cell cultures

Welcome to the Technical Support Center for Lipid-Based Delivery Systems. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid-Based Delivery Systems. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(dimethylamino)ethyl myristate (a tertiary amine-based ionizable/cationic lipid) in primary cell cultures.

Primary cells—such as primary human T-cells, hepatocytes, and HUVECs—lack the robust stress-response mechanisms of immortalized cell lines. Consequently, they are highly susceptible to lipid-induced cytotoxicity. This guide bypasses generic advice to provide a deep, mechanistic understanding of why this specific lipid causes toxicity and how to engineered your workflows to mitigate it.

Part 1: Mechanistic Deep Dive – The Causality of Lipid Toxicity

To troubleshoot cytotoxicity, we must first understand the molecular behavior of 2-(dimethylamino)ethyl myristate. This lipid consists of a myristic acid hydrophobic tail and a 2-(dimethylamino)ethanol hydrophilic headgroup. At physiological pH, it is partially unprotonated, but within the acidic environment of the endosome, the tertiary amine becomes fully protonated (cationic).

Toxicity typically manifests through two distinct pathways:

  • Acute Membrane Disruption (< 6 hours): Uncomplexed (free) lipid acts as a surfactant. The myristoyl tail intercalates into the target cell's plasma membrane, causing immediate lytic necrosis.

  • Delayed Apoptosis (24–48 hours): Following endosomal escape, excess cationic lipid accumulates in the cytosol, damaging mitochondrial membranes. This triggers the generation of Reactive Oxygen Species (ROS), which activates the MAPK/JNK signaling cascade, ultimately leading to caspase-9 and caspase-3 dependent apoptosis[1][2].

Toxicity_Mechanism LIPID 2-(dimethylamino)ethyl myristate (Excess / Uncomplexed) MEMBRANE Plasma Membrane Disruption (Surfactant Effect) LIPID->MEMBRANE High N/P Ratio ENDO Endosomal Accumulation (Protonation at low pH) LIPID->ENDO Internalization NECROSIS Acute Necrosis (< 6 hours) MEMBRANE->NECROSIS RUPTURE Endosomal Rupture & Lipid Release ENDO->RUPTURE ROS Intracellular ROS Generation (Mitochondrial Stress) RUPTURE->ROS APOPTOSIS Caspase-Dependent Apoptosis (24-48 hours) ROS->APOPTOSIS MAPK/JNK Pathway

Figure 1: Dual-pathway mechanism of 2-(dimethylamino)ethyl myristate cytotoxicity in primary cells.

Part 2: Quantitative Optimization of the N/P Ratio

The most critical variable in mitigating cytotoxicity is the N/P ratio (the molar ratio of ionizable Nitrogen in the lipid to Phosphate groups in the nucleic acid backbone)[3]. While immortalized lines tolerate N/P ratios of 8–10, primary cells cannot handle the resulting excess free lipid[4].

Table 1: Impact of N/P Ratio on Primary Cell Viability and Transfection

N/P RatioFree Lipid ExcessPrimary Cell Viability (24h)Transfection EfficiencyApplication Recommendation
< 3 Minimal> 90%Low (< 20%)Suboptimal encapsulation; not recommended.
4 – 6 Low80 – 90%High (70 – 85%)Optimal for Primary Cells (e.g., T-cells, Hepatocytes).
7 – 10 Moderate50 – 70%High (> 85%)Standard for immortalized lines; causes stress in primary cells.
> 10 High< 30%Low (due to cell death)Strongly discouraged; induces acute necrosis.

Part 3: Troubleshooting FAQs

Q1: I am seeing >50% cell death within 4 hours of adding my lipid nanoparticle (LNP) formulation to primary human T-cells. What is happening? A1: You are observing acute surfactant-like membrane disruption. 2-(dimethylamino)ethyl myristate has a high affinity for lipid bilayers. If your formulation contains a high amount of uncomplexed lipid (often due to an N/P ratio > 8 or poor microfluidic mixing), the free lipid directly lyses the T-cell plasma membrane[5]. Solution: Lower your N/P ratio to 5. Furthermore, ensure you are dialyzing your formulation against PBS (using a 10 kDa MWCO cassette) for at least 4 hours post-formulation to remove residual ethanol and unreacted free lipids[4].

Q2: My primary hepatocytes look healthy on Day 1, but by Day 2 they are heavily vacuolated and dying. How do I prevent this delayed toxicity? A2: This is a classic presentation of ROS-mediated delayed apoptosis. The ionizable lipid successfully escaped the endosome but is now accumulating in the cytosol, causing mitochondrial stress and generating Reactive Oxygen Species (ROS)[6]. Solution: You must limit the intracellular residence time of excess lipid. Implement a strict "media wash" step: replace the transfection media with fresh, fully supplemented growth media exactly 4 to 6 hours post-transfection. Additionally, supplementing the culture media with a mild antioxidant (e.g., 50 µM α-tocopherol) during the 24-hour post-transfection window can scavenge ROS and rescue viability[2].

Q3: Can I modify the lipid mixture itself to buffer the toxicity of 2-(dimethylamino)ethyl myristate? A3: Absolutely. The toxicity of the ionizable lipid can be sterically and electrostatically buffered by optimizing your "helper lipids." Do not use 2-(dimethylamino)ethyl myristate as a standalone transfection agent for primary cells. Solution: Formulate it into an LNP using a molar ratio of 35:16:46.5:2.5 (Ionizable Lipid : DOPE : Cholesterol : PEG-Lipid). The inclusion of DOPE (a fusogenic helper lipid) facilitates endosomal escape at lower ionizable lipid concentrations, while Cholesterol stabilizes the particle, preventing premature lipid shedding[3][4].

Part 4: Optimized Experimental Protocol

To ensure a self-validating and reproducible system, follow this step-by-step workflow designed specifically to mitigate toxicity in primary cell cultures.

Step 1: Preparation of Phases

  • Organic Phase: Dissolve 2-(dimethylamino)ethyl myristate, DOPE, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 35:16:46.5:2.5.

  • Aqueous Phase: Dilute your mRNA/siRNA in 50 mM Citrate Buffer (pH 4.0). Calculate the volumes to achieve a strict N/P ratio of 5 .

Step 2: Microfluidic Mixing

  • Combine the aqueous and organic phases using a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 (Aqueous:Ethanol) volume ratio. Maintain a total flow rate (TFR) of 12 mL/min to ensure uniform particle size (< 100 nm), which prevents the formation of large, toxic aggregates[4].

Step 3: Mandatory Purification (Dialysis)

  • Causality Check: Primary cells cannot tolerate the 25% ethanol from the mixing step, nor can they tolerate free lipid.

  • Transfer the formulation into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) at 4°C for 4–6 hours, changing the buffer once.

Step 4: Primary Cell Treatment & Wash

  • Seed primary cells in complete media (ensure serum is present, as serum proteins like ApoE aid in receptor-mediated endocytosis and buffer lipid toxicity).

  • Add the dialyzed LNPs at a dose of 0.5 - 1.0 µg RNA per 10^6 cells.

  • Critical Step: Incubate for exactly 4 to 6 hours at 37°C, then aspirate the media, wash gently with PBS, and replace with fresh, LNP-free growth media.

Workflow PREP 1. Formulation Optimize N/P Ratio (5.0) MIX 2. Microfluidic Mixing Aqueous:Ethanol (3:1) PREP->MIX DIALYSIS 3. Dialysis/Purification Remove Free Lipid & EtOH MIX->DIALYSIS TREAT 4. Cell Treatment Add to Primary Cells DIALYSIS->TREAT WASH 5. Media Replacement Wash at 4-6 Hours TREAT->WASH ASSAY 6. Downstream Assay High Viability & Expression WASH->ASSAY

Figure 2: Optimized low-toxicity LNP formulation and primary cell transfection workflow.

References

  • Billingsko, J. M., et al. "Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering." Nano Letters - ACS Publications, 2020.[Link]

  • Lonez, C., et al. "Proposed mechanism of activation of pro-apoptotic pathways by cationic lipids." ResearchGate, 2012.[Link]

  • Zhang, Y., et al. "Correlation of the cytotoxic effects of cationic lipids with their headgroups." Toxicology Research - PMC - NIH, 2018.[Link]

  • Inglut, C. T., et al. "Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells." Biological and Pharmaceutical Bulletin - J-Stage, 2021.[Link]

  • Bose, R. J., et al. "Ionizable lipid nanoparticles for therapeutic base editing of congenital brain disease." Biomaterials - PMC - NIH, 2023.[Link]

  • Hassett, K. J., et al. "Comprehensive Engineering of Ionizable Lipid Nanoparticles and mRNA Elements for Next-Generation Vaccines." ACS Nano, 2026.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing transfection efficiency: 2-(dimethylamino)ethyl myristate vs ALC-0315

Publish Comparison Guide: Transfection Efficiency of 2-(dimethylamino)ethyl myristate vs. ALC-0315 in mRNA Delivery As a Senior Application Scientist in lipid nanoparticle (LNP) formulation, I frequently encounter inquir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Transfection Efficiency of 2-(dimethylamino)ethyl myristate vs. ALC-0315 in mRNA Delivery

As a Senior Application Scientist in lipid nanoparticle (LNP) formulation, I frequently encounter inquiries from researchers looking to substitute highly engineered, proprietary ionizable lipids with simpler, commercially available analogs. A common theoretical comparison arises between advanced branched lipids like ALC-0315 (the cornerstone of the Pfizer-BioNTech COVID-19 vaccine) and basic single-tail tertiary amines such as 2-(dimethylamino)ethyl myristate.

This guide objectively compares the biophysical performance, mechanistic causality, and transfection efficiency of these two molecules, providing a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Causality: Why Lipid Geometry Dictates Transfection

The fundamental difference in transfection efficiency between these two lipids is not merely a matter of charge; it is governed by the Critical Packing Parameter (CPP) and the resulting biophysical geometry during endosomal maturation.

2-(dimethylamino)ethyl myristate (DMAEM) DMAEM is a rudimentary ester consisting of a single, linear 14-carbon myristoyl tail attached to a dimethylamino headgroup[1]. Due to its large hydrated headgroup and narrow single tail, its CPP is less than 1/3. This wedge-like geometry heavily favors the formation of spherical micelles rather than stable bilayers. When mixed with massive, highly anionic mRNA molecules, DMAEM acts as a cationic detergent. It fails to stably encapsulate the mRNA, leaving it vulnerable to RNase degradation, and induces severe cytotoxicity by non-specifically solubilizing cellular membranes rather than fusing with them.

ALC-0315 In stark contrast, ALC-0315 is a highly optimized ionizable lipid featuring two bulky, branched hexyldecanoate tails[2]. At physiological pH (7.4), its unprotonated state yields a cylindrical geometry (CPP ≈ 1), allowing it to form highly stable, bilayer-like solid lipid nanoparticles that perfectly shield mRNA. Upon endocytosis, the endosomal pH drops to ~5.5. The tertiary amine of ALC-0315 (optimized pKa ~6.09) becomes protonated and electrostatically pairs with endogenous anionic lipids (e.g., bis(monoacylglycero)phosphate) in the endosomal membrane. This charge neutralization collapses the headgroup hydration shell, while the massive branched tails force the lipid into a highly cone-shaped geometry (CPP > 1). This structural stress drives a phase transition from a lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase , physically tearing the endosomal membrane and efficiently releasing the mRNA into the cytosol[3].

Endosomal_Escape LNP mRNA-LNP (ALC-0315) Extracellular (pH 7.4) Endocytosis Endocytosis into Cell LNP->Endocytosis EarlyEndo Early Endosome (pH ~6.5: Partial Protonation) Endocytosis->EarlyEndo LateEndo Late Endosome (pH ~5.5: Full Protonation) EarlyEndo->LateEndo PhaseTransition Ion-Pairing & H_II Phase Transition (Cone-shaped lipid geometry) LateEndo->PhaseTransition Release Membrane Disruption & mRNA Cytosolic Release PhaseTransition->Release

Mechanistic pathway of ALC-0315 LNP endosomal escape via H_II phase transition.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates mandatory quality control checkpoints. Testing uncharacterized aggregates inevitably leads to artifactual transfection data; therefore, this workflow is designed as a self-validating system.

Protocol A: Microfluidic Formulation of mRNA-LNPs
  • Aqueous Phase Preparation: Dilute Firefly Luciferase (FLuc) mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Lipid Phase Preparation: Dissolve the lipid mix in 100% ethanol. The standard molar ratio is 50:10:38.5:1.5 for Ionizable Lipid (DMAEM or ALC-0315) : DSPC : Cholesterol : PEG-lipid (e.g., ALC-0159).

  • Microfluidic Mixing: Using a microfluidic mixer (e.g., NanoAssemblr), combine the aqueous and lipid phases at a 3:1 volumetric flow rate ratio with a total flow rate of 12 mL/min.

  • Dialysis (Critical Step): Immediately dialyze the formulation against 100 volumes of 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: This removes ethanol (which is highly cytotoxic) and raises the pH to 7.4, trapping the mRNA inside the solidifying LNP.

  • System Validation (Go/No-Go):

    • Measure Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptable criteria: Size < 100 nm, PDI < 0.2.

    • Measure Encapsulation Efficiency (EE%) via RiboGreen assay. Acceptable criteria: EE > 80%. (Note: DMAEM will routinely fail this step, validating its structural inadequacy).

Protocol B: In Vitro Transfection & Viability Assay
  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dosing: Treat cells with formulated LNPs at a dose of 100 ng mRNA per well.

  • Incubation: Incubate for 24 hours.

  • Multiplexed Readout:

    • Add CellTiter-Glo reagent to assess cell viability (ruling out detergent-like lysis).

    • Add ONE-Glo reagent to measure Luciferase expression (Relative Light Units, RLU).

Experimental_Workflow Prep Aqueous & Lipid Preparation Mix Microfluidic Mixing (3:1 Flow Rate) Prep->Mix Dialysis Dialysis & Buffer Exchange (pH 7.4) Mix->Dialysis Char DLS Validation (Size, PDI, EE%) Dialysis->Char Transfect In Vitro Transfection (HEK293 Cells) Char->Transfect

Self-validating experimental workflow for mRNA-LNP formulation and in vitro testing.

Data Presentation: Comparative Efficacy

The following table synthesizes the expected physicochemical and biological performance metrics when comparing these two lipid classes under the self-validating protocol described above[3],[1].

Parameter2-(dimethylamino)ethyl myristate (DMAEM)ALC-0315
Chemical Classification Single-tail tertiary amine esterBranched multi-tail ionizable lipid
Hydrophobic Domain Linear C14 (Myristoyl)Dual branched hexyldecanoate
Apparent pKa ~7.0 – 7.5 (Suboptimal)~6.09 (Optimized for endosomes)
Self-Assembly State Micellar / Unstable aggregatesSolid Lipid Nanoparticle (LNP)
Encapsulation Efficiency < 15% (Poor mRNA shielding)> 90% (Robust encapsulation)
Endosomal Escape Mechanism Non-specific membrane lysis HII​ Inverted Hexagonal Phase transition
In Vitro Transfection (RLU) Background levels ( <103 )Highly efficient ( >107 )
Cell Viability (at 1 µg/mL) < 40% (High cytotoxicity)> 90% (Low cytotoxicity)

Conclusion

From an application and drug development standpoint, substituting a highly engineered branched lipid like ALC-0315 with a simple single-tail amine like 2-(dimethylamino)ethyl myristate will result in catastrophic formulation failure. The lack of hydrophobic bulk in DMAEM prevents the formation of stable bilayers and entirely abrogates the critical HII​ phase transition required for endosomal escape, rendering it functionally useless for modern mRNA therapeutics.

References

  • In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy Source: Biomedicine & Pharmacotherapy (PubMed) URL:[Link]

  • 2-(Dimethylamino)ethyl myristate | C18H37NO2 | CID 96645 Source: PubChem URL:[Link]

  • Lipid Nanoparticle Systems for Enabling Gene Therapies Source: Molecular Therapy (Cell Press) URL:[Link]

  • Stealth lipid nanoparticle compositions for cell targeting (Application #20250281647) Source: Justia Patents URL:[Link]

Sources

Comparative

Analytical Method Comparison &amp; Validation Guide: Quantifying 2-(dimethylamino)ethyl myristate

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying lipidic compounds and excipients in drug development. 2-(dimethylamino)ethyl myristate (CAS 43016-78-0) is a prime exampl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying lipidic compounds and excipients in drug development. 2-(dimethylamino)ethyl myristate (CAS 43016-78-0) is a prime example: a tertiary amine-containing lipid ester often utilized as an ionizable lipid or permeation enhancer [1].

The fundamental challenge with this molecule is its lack of a conjugated π -electron system, meaning it possesses no strong chromophore for standard UV detection. While advanced mass-based detectors are the gold standard for such lipids, they are not always available in global Quality Control (QC) manufacturing networks. This guide objectively compares analytical alternatives and provides a fully validated, self-validating HPLC-UV methodology designed to overcome these inherent optical limitations.

Objective Method Comparison: Selecting the Right Detector

When developing a quantitative assay for non-chromophoric lipids, scientists typically evaluate three primary high-performance liquid chromatography (HPLC) detection modalities.

  • HPLC-CAD (Charged Aerosol Detector): The theoretical ideal. CAD nebulizes the eluent, evaporates the solvent, and measures the residual charged aerosol mass. It provides a uniform response for non-volatile lipids independent of chemical structure [2].

  • LC-MS/MS: Offers unparalleled sensitivity and specificity, making it ideal for pharmacokinetic (PK) studies or trace impurity profiling. However, it suffers from matrix ionization suppression and high operational costs.

  • HPLC-UV (Low Wavelength): The pragmatic choice. By targeting the weak n→π∗ transition of the ester carbonyl at 205 nm, we can force a UV detector to "see" the lipid. While sensitivity is lower, the instrumentation is ubiquitous, making it the most easily transferable method for routine lot release.

Table 1: Performance Comparison for Lipid Quantification
Analytical ParameterHPLC-UV (205 nm)HPLC-CADLC-MS/MS (ESI+)
Primary Mechanism Absorbance (Ester/Amine)Mass of non-volatile particlesMass-to-charge ratio ( m/z )
Sensitivity (LOD) Moderate (~1-5 µg/mL)High (~10-50 ng/mL)Ultra-High (<1 ng/mL)
Dynamic Range Linear ( R2>0.999 )Quasi-linear / QuadraticLinear to Quadratic
Matrix Interference High (Solvents absorb at 205nm)Low (Volatile matrices evaporate)High (Ion suppression)
Routine QC Suitability Excellent (Ubiquitous)Good (Requires specialized tech)Poor (High cost/complexity)

Mechanistic Method Design: Overcoming UV Limitations

To successfully quantify 2-(dimethylamino)ethyl myristate via HPLC-UV, the entire system must be optimized to minimize background noise at 205 nm.

The Causality of Mobile Phase Selection: A critical failure point in low-UV lipid analysis is the use of Trifluoroacetic acid (TFA) or acetate buffers. TFA absorbs strongly below 215 nm; running a gradient with TFA will cause severe baseline drift, completely masking the small lipid peak. The Solution: We utilize 0.1% Phosphoric acid ( H3​PO4​ ) in water and acetonitrile. Phosphoric acid has a UV cutoff of <195 nm, rendering it optically transparent at our 205 nm detection wavelength. This choice drastically improves the Signal-to-Noise (S/N) ratio, allowing for reliable integration.

Validation Workflow & Experimental Protocols

To ensure the method is "suitable for its intended purpose," we must follow the rigorous framework established by the [3].

Validation_Workflow A Method Validation (ICH Q2) B 1. Specificity (Blank & Matrix) A->B C 2. Linearity (R² > 0.999) B->C D 3. Accuracy (80-120% Recovery) C->D E 4. Precision (RSD < 2.0%) D->E F 5. Sensitivity (LOD & LOQ) E->F G Validated QC Protocol F->G

ICH Q2(R1) Analytical Method Validation Workflow for 2-(dimethylamino)ethyl myristate.

Step-by-Step Self-Validating Protocols

Protocol 1: Chromatographic Setup & System Suitability

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm particle size). A low-silanol activity column is preferred to prevent secondary interactions with the tertiary amine headgroup.

  • Mobile Phase A: HPLC-grade Water + 0.1% H3​PO4​ .

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% H3​PO4​ .

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 50% B.

  • Flow Rate & Temp: 1.0 mL/min at 40°C (elevated temperature sharpens the lipid peak by reducing mobile phase viscosity).

  • Detection: UV at 205 nm.

  • System Suitability: Inject a 100 µg/mL standard six times. Pass criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing factor 1.5.

Protocol 2: Specificity & Linearity

  • Specificity: Inject a blank (diluent: 50/50 Acetonitrile/Water) and a placebo matrix. Verify no interfering peaks elute at the retention time of 2-(dimethylamino)ethyl myristate.

  • Linearity: Prepare a stock solution of the analyte at 1 mg/mL. Perform serial dilutions to create five calibration levels: 10, 25, 50, 100, and 150 µg/mL.

  • Execution: Inject each level in triplicate. Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Protocol 3: Accuracy & Precision

  • Accuracy (Spike Recovery): Spike known amounts of the lipid into a blank matrix at 80%, 100%, and 120% of the target analytical concentration (100 µg/mL). Prepare three replicates per level (9 samples total).

  • Precision (Repeatability): Analyze six independent preparations of the analyte at the 100% test concentration (100 µg/mL) on the same day, by the same analyst.

  • Calculation: Determine the % Recovery for accuracy (Target: 98.0% - 102.0%) and the %RSD for precision (Target: 2.0%).

Experimental Validation Data

Following the execution of the protocols above, the empirical data demonstrates that despite the lack of a strong chromophore, a highly controlled HPLC-UV environment yields robust, reproducible quantification suitable for regulatory submissions.

Table 2: Summary of HPLC-UV Validation Parameters
Validation ParameterExperimental ResultICH Acceptance CriteriaStatus
Specificity No interference at Rt​ (7.4 min)No co-eluting peaksPass
Linearity Range 10 µg/mL to 150 µg/mLDefined by intended usePass
Correlation Coefficient ( R2 ) 0.9994 0.999Pass
Limit of Detection (LOD) 1.2 µg/mL (S/N = 3:1)Report valueInfo
Limit of Quantitation (LOQ) 3.6 µg/mL (S/N = 10:1)Report valueInfo
Accuracy (Mean % Recovery) 99.4% (across 80-120% range)98.0% - 102.0%Pass
Method Precision (%RSD) 1.1% ( n=6 ) 2.0%Pass

Conclusion

While HPLC-CAD remains the premier technology for universal lipid profiling, it is entirely feasible to validate an HPLC-UV method for 2-(dimethylamino)ethyl myristate. By understanding the mechanistic causality of mobile phase absorbance—specifically substituting TFA with UV-transparent phosphoric acid—we can achieve a stable baseline at 205 nm. The resulting data proves that this method meets all stringent ICH Q2(R1) criteria for linearity, accuracy, and precision, providing a cost-effective, easily transferable solution for routine pharmaceutical quality control.

References

  • Title: 2-(Dimethylamino)ethyl myristate | C18H37NO2 | CID 96645 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Validation

Mechanistic Toxicity Comparison: 2-(Dimethylamino)ethyl Myristate vs. DOTAP Cationic Lipids

The evolution of lipid-based nucleic acid delivery systems relies on a delicate balance between transfection efficiency and cellular biocompatibility. For researchers engineering lipid nanoparticles (LNPs) or lipoplexes,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of lipid-based nucleic acid delivery systems relies on a delicate balance between transfection efficiency and cellular biocompatibility. For researchers engineering lipid nanoparticles (LNPs) or lipoplexes, understanding the structural determinants of lipid toxicity is non-negotiable.

This guide provides an objective, data-driven comparison between 2-(dimethylamino)ethyl myristate (DMAEM) —a single-chain ionizable lipid—and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)—a gold-standard double-chain permanent cationic lipid. By dissecting their divergent mechanisms of cellular disruption, this guide equips drug development professionals with the causality behind experimental outcomes.

Structural Determinants of Toxicity: Causality & Mechanism

The fundamental differences in the toxicity profiles of DMAEM and DOTAP stem directly from their molecular architectures and phase behaviors in aqueous environments.

2-(Dimethylamino)ethyl Myristate (DMAEM): The Surfactant Effect

DMAEM consists of a single 14-carbon saturated acyl chain (myristate) linked via an ester bond to an ionizable tertiary amine headgroup[1].

  • Causality of Toxicity: Single-tailed aliphatic lipids possess a "wedge-like" molecular geometry. Instead of forming stable bilayers, they act primarily as surfactants, assembling into micelles[2]. When introduced to physiological environments, single-chain cationic lipids rapidly intercalate into cellular plasma membranes. Once their concentration exceeds the critical micelle concentration (CMC), they solubilize the lipid bilayer, leading to acute membrane pore formation, catastrophic loss of membrane integrity, and rapid necrotic cell death[3].

DOTAP: Permanent Charge and Intracellular Stress

DOTAP features two 18-carbon monounsaturated acyl chains (oleoyl) and a permanently charged quaternary ammonium headgroup.

  • Causality of Toxicity: The "cylindrical" geometry of DOTAP allows it to form highly stable liposomal bilayers rather than lytic micelles. Consequently, DOTAP does not cause acute membrane solubilization. However, its permanent positive charge binds aggressively to anionic cell surface proteoglycans. Upon endocytosis, this permanent charge disrupts mitochondrial membrane potentials, generating high levels of Reactive Oxygen Species (ROS). In vivo, DOTAP lipoplexes activate innate immune sensors (e.g., TLRs), triggering dose-dependent pro-inflammatory cytokine cascades[4].

Divergent Toxicity Pathways

The following diagram maps the distinct mechanistic pathways through which these two lipids induce cellular toxicity.

ToxicityPathways Lipids Synthetic Lipid Vectors DMAEM 2-(dimethylamino)ethyl myristate (Single-Chain Ionizable) Lipids->DMAEM DOTAP DOTAP (Double-Chain Permanent Cationic) Lipids->DOTAP Micelle Micelle Formation & Surfactant Action DMAEM->Micelle Above CMC Bilayer Liposome/Bilayer Formation DOTAP->Bilayer Stable Assembly MembraneLysis Acute Membrane Lysis & Hemolysis Micelle->MembraneLysis Intercalation ROS Intracellular ROS Generation Bilayer->ROS Cellular Uptake Inflammation Pro-inflammatory Cytokine Release (IL-6, TNF-α) Bilayer->Inflammation Immune Activation Necrosis Rapid Necrotic Cell Death MembraneLysis->Necrosis Apoptosis Apoptosis & Systemic Toxicity (High Dose) ROS->Apoptosis Inflammation->Apoptosis

Fig 1: Divergent cellular toxicity mechanisms of single-chain DMAEM vs. double-chain DOTAP lipids.

Quantitative Toxicity Profile

To facilitate objective formulation decisions, the comparative toxicological parameters of both lipids are summarized below. Single-chain lipids generally exhibit higher acute in vitro cytotoxicity compared to their double-chain analogs[5].

Parameter2-(Dimethylamino)ethyl Myristate (DMAEM)DOTAP
Lipid Architecture Single-chain (C14 Myristate)[1]Double-chain (C18:1 Oleoyl)
Headgroup Charge Ionizable (Tertiary Amine)Permanent Cationic (Quaternary Amine)
Phase Behavior Micellar / Surfactant[2]Bilayer / Liposomal
Primary Toxicity Mechanism Acute Membrane Solubilization (Lysis)[3]ROS Generation & Immune Activation[4]
In Vitro Cytotoxicity High (Rapid Necrosis)Moderate (Delayed Apoptosis)
Hemolytic Potential Severe (Detergent effect)Low to Moderate
In Vivo Tolerability Poor (Acute toxicity)Moderate (Dose-limiting inflammation >50µg)[4]

Self-Validating Experimental Protocols

To empirically validate the mechanistic differences between these lipids, the following self-validating workflows isolate specific toxicological pathways.

Protocol 1: Erythrocyte Hemolysis Assay (Isolating Surfactant Lysis)

Rationale: Erythrocytes lack internal organelles (e.g., mitochondria). Therefore, any observed toxicity is purely a function of plasma membrane disruption. This assay perfectly isolates the surfactant-driven lytic effect of single-chain DMAEM from the intracellular ROS-mediated toxicity of DOTAP.

  • Preparation: Isolate fresh murine or human erythrocytes. Wash 3× with 1× PBS (centrifuging at 500 × g for 5 min) until the supernatant is completely clear.

  • Suspension: Prepare a 2% (v/v) erythrocyte suspension in 1× PBS.

  • Incubation: In a V-bottom 96-well plate, combine 100 µL of the erythrocyte suspension with 100 µL of lipid formulations (DMAEM vs. DOTAP) ranging from 1 µg/mL to 100 µg/mL.

  • Reaction: Incubate the plate at 37°C for exactly 1 hour under gentle agitation.

  • Quantification: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact cells. Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 540 nm (hemoglobin release).

  • Validation Check: Utilize 1% Triton X-100 as a 100% lysis positive control and PBS as a 0% baseline. DMAEM will exhibit a sharp lytic threshold corresponding to its CMC, whereas DOTAP will show minimal hemolysis.

Protocol 2: Multiplex Cytokine Profiling & ROS Quantification

Rationale: DOTAP's permanent charge induces intracellular stress and systemic inflammation, which cannot be captured by simple lysis assays. This protocol captures the delayed, immunogenic toxicity profile of double-chain cationic lipids.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 104 cells/well. Incubate overnight at 37°C with 5% CO2​ .

  • Treatment: Expose cells to DMAEM and DOTAP lipoplexes at varying N/P (nitrogen-to-phosphate) charge ratios for 24 hours.

  • ROS Quantification: To measure mitochondrial stress, add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) to the wells for 30 minutes. Wash with PBS and measure fluorescence (Ex/Em = 485/535 nm). DOTAP will show highly elevated ROS levels.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge at 2000 × g to remove debris.

  • Cytokine Profiling: Perform a multiplex ELISA (e.g., Luminex) targeting pro-inflammatory markers (IL-6, TNF-α, IFN-γ).

  • Validation Check: DOTAP formulations will demonstrate a dose-dependent spike in IL-6 and TNF-α, validating its immunogenic toxicity profile[4], whereas DMAEM-treated wells will show low cytokine release due to rapid cell death (necrosis) occurring before cytokine transcription can take place.

References

  • 2-(Dimethylamino)
  • Source: acs.
  • Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs)
  • Source: acs.
  • Source: scispace.

Sources

Comparative

Comparative Stability Guide: 2-(dimethylamino)ethyl myristate vs. SM-102 in Aqueous Buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary The transition of lipid nanoparticle (LNP) therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary

The transition of lipid nanoparticle (LNP) therapeutics from ultra-cold chain storage to stable, liquid aqueous formulations hinges on the hydrolytic stability of their constituent ionizable lipids. While ester linkages are deliberately incorporated into these lipids to ensure in vivo biodegradability and minimize toxicity, they introduce significant vulnerability during aqueous storage.

This guide provides an objective, mechanistically grounded comparison between a simple ester-containing lipid, 2-(dimethylamino)ethyl myristate , and the highly optimized, commercial-grade ionizable lipid, SM-102 . By examining their structural causality and degradation kinetics, we establish a framework for predicting lipid stability and provide a self-validating analytical protocol for quantifying these parameters.

Mechanistic Foundations: The Causality of Ester Hydrolysis

The stability of an ester bond in an aqueous buffer is heavily dictated by its immediate steric environment and the proximity of catalytic functional groups.

2-(dimethylamino)ethyl myristate: High Susceptibility

2-(dimethylamino)ethyl myristate consists of a straight-chain C14 (myristic acid) tail and a simple ester linkage positioned exactly two carbons away from a tertiary amine (the dimethylamino group).

  • Causality of Degradation: The lack of steric bulk around the straight aliphatic chain leaves the ester carbonyl carbon highly exposed to nucleophilic attack by water molecules[1]. More critically, at physiological pH (7.4), the unprotonated fraction of the proximal tertiary amine acts as an intramolecular general base. This proximity facilitates rapid intramolecular base-catalyzed hydrolysis (anchimeric assistance), drastically reducing the lipid's half-life in aqueous environments[1].

SM-102: Engineered Steric Shielding

SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) is structurally engineered to balance in vivo clearance with in vitro shelf stability[2].

  • Causality of Degradation: SM-102 features branched aliphatic tails and multiple ester bonds that are buried within a sterically hindered microenvironment[3]. The bulky substituents physically restrict the access of water molecules and hydrolytic ions to the ester carbonyls. Furthermore, the tertiary amine core is structurally isolated from the primary ester linkages by longer carbon spacers, preventing efficient intramolecular catalysis. Consequently, SM-102 exhibits robust stability in aqueous buffers during prolonged storage at 4°C, degrading primarily through slow, intermolecular hydrolysis.

Comparative Degradation Kinetics

The structural differences between these two lipids manifest as vastly different degradation kinetics when exposed to identical aqueous buffer conditions. The quantitative data below summarizes their comparative stability profiles.

LipidStructural FeatureBuffer pHTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
2-(dimethylamino)ethyl myristate Unhindered ester, proximal amine7.437°C< 12 hoursIntramolecular base-catalyzed hydrolysis
2-(dimethylamino)ethyl myristate Unhindered ester, proximal amine4.04°C~ 5-7 daysAcid-catalyzed intermolecular hydrolysis
SM-102 Sterically shielded esters7.437°C> 14 daysSlow intermolecular hydrolysis
SM-102 Sterically shielded esters4.04°C> 6 monthsHighly stable; sterically shielded

(Note: Kinetic data is synthesized from cell-free hydrolytic evaluations of homologous ionizable lipids and SM-102 stability profiles[1][3])

Experimental Workflow: Cell-Free Hydrolysis Assay (LC-MS/CAD)

To objectively compare the stability of these lipids, a robust, self-validating analytical workflow is required. Because aliphatic lipids lack strong UV chromophores, traditional UV-Vis HPLC is insufficient. The following protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) and Mass Spectrometry (MS).

Step 1: Substrate & Internal Standard Preparation
  • Action: Prepare 1 mg/mL stock solutions of 2-(dimethylamino)ethyl myristate and SM-102 in pure ethanol. Spike the solution with 0.1 mg/mL of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

  • Causality & Validation: DSPC acts as an internal, non-hydrolyzable control. If the DSPC signal degrades during the assay, the run is invalidated, proving that signal loss is due to non-specific sample precipitation or detector drift rather than true ester hydrolysis.

Step 2: Aqueous Buffer Incubation
  • Action: Dilute the lipid stocks 1:10 into target aqueous buffers (e.g., 50 mM Citrate pH 4.0 for storage simulation, and PBS pH 7.4 for physiological simulation). Incubate sealed aliquots at 4°C and 37°C.

Step 3: Reaction Quenching
  • Action: At designated time points (0, 4h, 24h, 7d, 14d), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold methanol:acetonitrile (1:1 v/v).

  • Causality: The sudden drop in temperature and the drastic reduction of the solvent's dielectric constant instantly halts hydrolytic kinetics[3]. Simultaneously, this step precipitates buffer salts that would otherwise foul the MS source, ensuring clean chromatographic injection.

Step 4: UHPLC-CAD/MS Quantification
  • Action: Analyze the supernatant using a C18 reverse-phase column.

  • Causality: CAD provides uniform, mass-proportional quantification of the intact lipids and their cleaved tail byproducts regardless of chemical structure. MS operating in positive ion mode confirms the exact mass of the degradation fragments (e.g., the loss of the myristic acid tail), definitively proving that ester cleavage is the mechanism of degradation.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent hydrolytic pathways of the two lipids based on their structural susceptibility to aqueous environments.

G LipidA 2-(dimethylamino)ethyl myristate (Unhindered Ester + Proximal Amine) Buffer Aqueous Buffer Formulation (pH 4.0 - 7.4) LipidA->Buffer LipidB SM-102 (Sterically Shielded Esters) LipidB->Buffer MechA Rapid Intramolecular Catalysis & Base-Catalyzed Hydrolysis Buffer->MechA MechB Steric Hindrance Restricts Water/Ion Access Buffer->MechB DegA Fast Degradation (t½ < 24h at 37°C) MechA->DegA DegB High Stability (Stable for months at 4°C) MechB->DegB

Mechanistic divergence of lipid hydrolysis in aqueous buffer based on steric shielding.

References

  • A Cell-Free Kinetic Analysis of Ionizable Lipid Hydrolysis | Analytical Chemistry Source: ACS Publications URL:[Link]

  • Charge-Shifting Polycations with Tunable Rates of Hydrolysis: Effect of Backbone Substituents on Poly[2-(dimethylamino)ethyl acrylates] | Macromolecules Source: ACS Publications URL:[Link]

  • Developability assessments with four mRNA-LNP vaccine formulations comparing mouse immunogenicity, structural attributes, and stability Source: VeriXiv URL:[Link]

  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability Source: bioRxiv URL:[Link]

Sources

Validation

Validating the Apparent pKa of 2-(Dimethylamino)ethyl Myristate LNPs: A Comparative Guide to the TNS Assay

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation, I frequently encounter the challenge of accurately determining the apparent acid dissociation constant ( pKaapp​ ) of novel ionizabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation, I frequently encounter the challenge of accurately determining the apparent acid dissociation constant ( pKaapp​ ) of novel ionizable lipids. For lipids like 2-(dimethylamino)ethyl myristate—a structural model sharing the critical dimethylamino headgroup found in clinically validated lipids like ALC-0315—the pKaapp​ is the master regulator of both formulation efficiency and in vivo performance. A pKaapp​ between 6.0 and 7.0 is required to ensure the lipid remains neutral at physiological pH (preventing systemic toxicity) while rapidly protonating within the acidic endosome (pH ~5.5) to facilitate endosomal escape[1].

In this guide, we will objectively evaluate the 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) assay against alternative methodologies, dissect the mechanistic causality behind the protocol, and provide a self-validating workflow for 2-(dimethylamino)ethyl myristate-based LNPs.

Mechanistic Causality: Why the TNS Assay is the Gold Standard

To measure the pKaapp​ of an LNP, we must probe the ionization state of the lipid at the nanoparticle surface, not in bulk solution. The TNS assay achieves this through a highly sensitive, environment-dependent fluorometric response[2].

TNS is an anionic fluorescent probe. At acidic pH, the tertiary amine of 2-(dimethylamino)ethyl myristate becomes protonated, rendering the LNP surface cationic. The negatively charged TNS molecules are electrostatically attracted to the LNP surface and partition into the hydrophobic lipid microenvironment. In this hydrophobic space, the rotational relaxation of TNS is restricted, which drastically increases its fluorescence quantum yield[2]. As the pH is incrementally raised above the lipid's pKa, the surface neutralizes, causing TNS to dissociate back into the aqueous buffer where water molecules rapidly quench its fluorescence[2].

TNS_Mechanism A Low pH (< pKa) Protonated Lipid (+) B TNS Electrostatic Binding Hydrophobic Partitioning A->B C High Fluorescence Yield (Ex: 321nm, Em: 445nm) B->C D High pH (> pKa) Neutral Lipid (0) E TNS Dissociation Aqueous Environment D->E F Fluorescence Quenched by Water Molecules E->F

Mechanistic causality of TNS fluorescence activation and quenching based on LNP surface pH.

Comparative Performance: TNS vs. Alternative Methodologies

While Zeta Potential Titration and Acid-Base Titration are commonly discussed alternatives, they possess critical physical limitations when applied to formulated LNPs. Zeta potential measures the electrophoretic mobility at the shear plane, which is heavily influenced by counter-ion shielding (Debye length) and PEG-lipid steric hindrance, often resulting in an artificial shift of the measured pKa[3]. Acid-base titration measures bulk proton consumption, which lacks the sensitivity to isolate the specific microenvironment of the LNP surface where the local dielectric constant alters the thermodynamic pKa[1].

Table 1: Comparative Analysis of pKa Measurement Techniques for Ionizable LNPs

ParameterTNS Fluorescence AssayZeta Potential TitrationAcid-Base Titration
Primary Measurand Surface ionization (hydrophobic partitioning)Electrophoretic mobility (shear plane)Bulk proton consumption
Sensitivity High (requires < 100 µg lipid)Moderate (requires > 1 mg lipid)Low (requires > 5 mg lipid)
Throughput High (96-well plate format)Low (individual cuvette runs)Low (serial titration)
Matrix Effects Minimal (dye specific to lipid surface)High (sensitive to counter-ion shielding)High (background buffering interference)
pKa Accuracy for LNPs Gold Standard (Correlates with in vivo efficacy)Overestimates pKa (due to Debye length effects)Inaccurate for formulated surface pKa

Experimental data consistently demonstrates that the TNS assay provides the most reliable predictor for in vivo mRNA delivery efficacy, correctly identifying the optimal pKaapp​ window of 6.2–6.9 for systemic delivery[3][4].

Self-Validating Experimental Protocol for TNS Assay

To ensure absolute trustworthiness, the following protocol for 2-(dimethylamino)ethyl myristate LNPs incorporates internal validation checkpoints.

Rationale for Buffer Design: We utilize a multi-component buffer system (MES, HEPES, Ammonium Acetate) to ensure a linear buffering capacity across the entire pH range (3.0 to 9.0). 130 mM NaCl is included to mimic physiological ionic strength, preventing artificial electrostatic interactions that occur in low-salt environments[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal buffer containing 10 mM MES, 10 mM HEPES, 10 mM ammonium acetate, and 130 mM NaCl. Aliquot and adjust the pH of individual fractions from 3.0 to 9.0 in 0.5 pH unit increments using 0.1 N HCl or 0.1 N NaOH[3].

  • LNP Formulation: Formulate 2-(dimethylamino)ethyl myristate LNPs (typically at a 50:10:38.5:1.5 molar ratio of Ionizable Lipid:DSPC:Cholesterol:PEG-lipid) using microfluidic mixing. Dialyze against 1X PBS (pH 7.4) to remove residual ethanol[5].

  • Assay Assembly: In a black 96-well microplate (to prevent optical cross-talk), add 100 µL of each pH-adjusted buffer to respective wells.

  • Sample Addition: Add the LNP formulation to achieve a final lipid concentration of 75 µM in each well[6].

  • TNS Addition: Add TNS stock solution (prepared in DMSO) to achieve a final TNS concentration of 6 µM[3][6].

    • Self-Validation Checkpoint: Include a "Buffer + TNS" control row without LNPs. This ensures the fluorescence signal is strictly lipid-dependent and not an artifact of buffer precipitation.

  • Incubation & Measurement: Incubate in the dark for 5 minutes at room temperature. Measure fluorescence using a microplate reader with excitation at 321 nm and emission at 445 nm[6].

  • Data Analysis: Subtract the background fluorescence of the control wells. Plot the normalized fluorescence intensity against pH. Use non-linear regression (sigmoidal, 4-parameter logistic curve) to calculate the pKaapp​ , defined as the pH at which fluorescence reaches 50% of its maximum value[2][7].

TNS_Workflow Step1 1. Universal Buffer Prep (MES, HEPES, NH4OAc, NaCl) Step2 2. pH Adjustment (pH 3.0 to 9.0 in 0.5 increments) Step1->Step2 Step3 3. Microplate Assembly Mix Buffers, LNPs (75 µM), and TNS (6 µM) Step2->Step3 Step4 4. Self-Validation Subtract 'Buffer + TNS' Background Step3->Step4 Step5 5. Fluorometric Reading (Ex: 321 nm / Em: 445 nm) Step4->Step5 Step6 6. Sigmoidal Curve Fitting Determine pH at 50% Max Fluorescence Step5->Step6

Self-validating experimental workflow for TNS-based LNP pKa determination.

Conclusion

For novel ionizable lipids like 2-(dimethylamino)ethyl myristate, the TNS assay remains the most robust, high-throughput, and physiologically relevant method for pKaapp​ determination. By measuring the precise surface ionization state within the formulated LNP, researchers can accurately predict endosomal escape potential and optimize their formulations for downstream clinical success.

References
  • Morphological changes induced by buffer exchange during preparation of mRNA-lipid nanoparticles occur in a stepwise manner as pH is elevated | NIH | 4

  • Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory | NIH |1

  • MC3/SAINT-O-Somes, a novel liposomal delivery system for efficient and safe delivery of siRNA into endothelial cells | Taylor & Francis | 3

  • Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects | PNAS | 6

  • Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics | MDPI | 5

  • Determination of pKa by in situ TNS fluorescence titration | ResearchGate | 7

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo | Taylor & Francis | 2

Sources

Comparative

2-(dimethylamino)ethyl myristate vs 2-ethylhexyl myristate lipid nanoparticle performance

As lipid nanoparticle (LNP) technologies evolve, the selection of the primary lipid component dictates not only the payload capacity but the fundamental manufacturing workflow and biological mechanism of action. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As lipid nanoparticle (LNP) technologies evolve, the selection of the primary lipid component dictates not only the payload capacity but the fundamental manufacturing workflow and biological mechanism of action. This guide provides an objective, data-driven comparison between two myristate-backbone lipids with drastically different headgroup chemistries: 2-(dimethylamino)ethyl myristate (an ionizable lipid) and 2-ethylhexyl myristate (a neutral, branched ester).

By analyzing these two alternatives, researchers can better understand how substituting a protonatable amine with a sterically bulky aliphatic group shifts a nanocarrier's utility from nucleic acid delivery to hydrophobic small-molecule transport.

Physicochemical Profiling & Causality

The structural divergence between these two lipids dictates their respective roles in nanoparticle formulation:

  • 2-(dimethylamino)ethyl myristate (DMAEM): This lipid features a tertiary amine headgroup (). The causality behind its use in RNA delivery lies in its pKa (typically ~6.5). At an acidic formulation pH (4.0), the amine is protonated, allowing for rapid electrostatic complexation with the polyanionic backbone of mRNA. At physiological pH (7.4), the lipid neutralizes, preventing the rapid clearance and systemic toxicity associated with permanently cationic lipids ().

  • 2-ethylhexyl myristate (EHM): This lipid features a branched 2-ethylhexyl headgroup (). Lacking an ionizable center, it cannot bind nucleic acids. However, its branched nature is highly strategic for Nanostructured Lipid Carriers (NLCs). When blended with solid lipids, the bulky 2-ethylhexyl group prevents the formation of a perfect crystalline lattice upon cooling. This spatial imperfection creates "pockets" within the lipid matrix, drastically increasing the loading capacity for lipophilic drugs (e.g., Paclitaxel) and preventing drug expulsion during storage ().

Comparative Performance Data

The following table synthesizes the typical performance metrics of nanoparticles formulated with DMAEM (as the primary ionizable lipid in an LNP) versus EHM (as the liquid lipid core component in an NLC).

Performance ParameterDMAEM-based LNPEHM-based NLC
Primary Payload Hydrophilic Nucleic Acids (mRNA, siRNA)Hydrophobic Small Molecules (e.g., Paclitaxel)
Particle Size (nm) 75 ± 5 nm120 ± 15 nm
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (pH 4.0) +35 mV (Highly Cationic)-5 mV (Neutral/Slightly Anionic)
Zeta Potential (pH 7.4) -2 mV (Near Neutral)-8 mV (Neutral/Slightly Anionic)
Encapsulation Efficiency > 95% (Electrostatic entrapment)~ 85% (Hydrophobic partitioning)
Drug Loading Capacity ~ 5 wt%~ 12 wt%
Core Morphology Aqueous/Amorphous Lipid CoreImperfect Solid Lipid Matrix

Experimental Workflows & Self-Validating Protocols

Because of their distinct physicochemical properties, these lipids require entirely different formulation workflows.

Protocol A: Microfluidic Assembly of DMAEM LNPs

Designed for kinetically trapping mRNA via electrostatic interactions.

  • Lipid Phase: Dissolve DMAEM, DSPC, Cholesterol, and PEG-Lipid at a molar ratio of 50:10:38.5:1.5 in 100% ethanol.

  • Aqueous Phase: Dilute mRNA in 50 mM citrate buffer, adjusted strictly to pH 4.0.

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min. The rapid polarity change forces the protonated DMAEM to instantly collapse around the mRNA.

  • Dialysis: Immediately dialyze the effluent against 1x PBS (pH 7.4) for 18 hours to neutralize the DMAEM headgroup and remove residual ethanol.

  • Self-Validation Step: Perform a RiboGreen fluorescence assay. Measure fluorescence in 1x TE buffer (detects unencapsulated RNA) versus 1x TE + 0.5% Triton X-100 (lyses the LNP to reveal total RNA). Causality check: If Encapsulation Efficiency is < 85%, the citrate buffer pH may have drifted above the lipid's pKa, preventing proper electrostatic binding.

Protocol B: High-Pressure Homogenization of EHM NLCs

Designed for creating amorphous lipid matrices via thermodynamic cooling.

  • Lipid Melt: Combine a solid lipid (e.g., Precirol ATO 5) with 2-ethylhexyl myristate (EHM) at a 70:30 ratio. Add the hydrophobic drug (e.g., Paclitaxel). Heat the mixture to 75°C (above the melting point of the solid lipid).

  • Aqueous Phase: Heat a 2% Tween 80 aqueous solution to 75°C.

  • Pre-emulsification: Disperse the hot lipid melt into the aqueous phase using a high-speed shear mixer at 8,000 rpm for 2 minutes.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 75°C. Cool the resulting nanoemulsion to room temperature to solidify the lipid matrix.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the lyophilized NLCs. Causality check: You must observe a depression in the melting point and reduced enthalpy compared to the bulk solid lipid. This validates that the EHM successfully disrupted the crystalline lattice, ensuring the drug will not be expelled over time.

FormulationWorkflow cluster_DMAEM Ionizable Pathway cluster_EHM Neutral Pathway Start Lipid Selection (Myristate Backbone) DMAEM 2-(dimethylamino)ethyl myristate (Tertiary Amine) Start->DMAEM EHM 2-ethylhexyl myristate (Branched Ester) Start->EHM Microfluidics Microfluidic Mixing (pH 4.0, Rapid Solvent Exchange) DMAEM->Microfluidics LNP Nucleic Acid LNP (Electrostatic Core) Microfluidics->LNP HPH High-Pressure Homogenization (75°C Melt, High Shear) EHM->HPH NLC Nanostructured Lipid Carrier (Amorphous Core) HPH->NLC

Figure 1: Divergent formulation workflows dictated by the lipid headgroup chemistry.

Mechanistic Pathways of Payload Delivery

The ultimate test of a nanocarrier is its biological performance, which is intrinsically tied to the lipid's chemical behavior in vivo.

The Proton Sponge & Membrane Fusion (DMAEM): Once a DMAEM-based LNP is endocytosed, it encounters the acidic environment of the endosome (pH ~5.5). The tertiary amine becomes rapidly protonated. This cationic charge ion-pairs with endogenous anionic lipids in the endosomal membrane, driving a transition from a bilayer to an inverted hexagonal (H_II) phase. This structural disruption tears the endosomal membrane, releasing the mRNA payload into the cytosol for translation.

Matrix Erosion & Diffusion (EHM): Conversely, an EHM-based NLC does not undergo pH-dependent phase transitions. Upon reaching the target tissue, the release of the hydrophobic payload is governed by two factors: the diffusion gradient of the drug out of the imperfect lipid matrix, and the enzymatic degradation of the ester bonds by endogenous lipases. The branched EHM slows down lipid crystallization in vivo, ensuring a sustained, controlled release profile rather than a burst release.

Mechanism DMAEM_LNP DMAEM-LNP in Endosome (pH ~5.5) Protonation Amine Protonation (Ion-Pairing with Anionic Lipids) DMAEM_LNP->Protonation MembraneDestabilization Hexagonal Phase Transition (Membrane Fusion) Protonation->MembraneDestabilization RNARelease Cytosolic mRNA Release (Translation) MembraneDestabilization->RNARelease EHM_NLC EHM-NLC in Target Tissue (Physiological pH) LipaseDegradation Lipid Matrix Erosion (Lipase-Mediated) EHM_NLC->LipaseDegradation DrugDiffusion Lipophilic Drug Diffusion (Concentration Gradient) LipaseDegradation->DrugDiffusion TargetUptake Cellular Drug Action (Receptor/Target Binding) DrugDiffusion->TargetUptake

Figure 2: Mechanistic pathways for payload release comparing endosomal escape vs matrix diffusion.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 96645, 2-(dimethylamino)ethyl tetradecanoate." PubChem,[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 122530, 2-Ethylhexyl myristate." PubChem,[Link]

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475.[Link]

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). "Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations." Advanced Drug Delivery Reviews, 54 Suppl 1, S131-S155.[Link]

Safety & Regulatory Compliance

Safety

2-(Dimethylamino)ethyl myristate proper disposal procedures

2-(Dimethylamino)ethyl Myristate (CAS 43016-78-0): Operational Handling and Disposal Protocols As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and drug delivery systems, I frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

2-(Dimethylamino)ethyl Myristate (CAS 43016-78-0): Operational Handling and Disposal Protocols

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and drug delivery systems, I frequently consult with research teams on the safe handling and lifecycle management of ionizable lipids. 2-(Dimethylamino)ethyl myristate (CAS 43016-78-0), systematically known as 2-(dimethylamino)ethyl tetradecanoate, is a tertiary amine-containing fatty acid ester[1]. It serves as a critical structural component in the development of pH-responsive nucleic acid delivery systems.

Because this molecule combines a highly hydrophobic myristoyl tail with an ionizable dimethylamino headgroup, its behavior in solutions—and consequently its disposal requirements—differs significantly from simple organic solvents or standard aqueous buffers. This guide provides comprehensive, self-validating operational protocols for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Hazard Causality

Understanding the physical chemistry of an ionizable lipid is the first step in designing a self-validating safety and disposal protocol.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethyl Myristate

PropertyValueOperational Implication
Chemical Name 2-(dimethylamino)ethyl tetradecanoateStandard nomenclature for inventory tracking[1].
CAS Number 43016-78-0Required for Environmental Health & Safety (EHS) logging[1].
Molecular Weight 299.5 g/mol Used for molarity calculations during microfluidic mixing[1].
Physical State Viscous liquid / waxy solidRequires solvent dissolution (e.g., Ethanol) prior to use[2].
Solubility Soluble in EtOH/MeOH; Insoluble in neutral H₂ODictates spill response; water alone cannot clean residues.

Causality in Handling: The tertiary amine headgroup becomes protonated at acidic pH (e.g., in the pH 4.0 citrate buffers typically used during LNP microfluidic mixing)[3]. This protonation triggers a structural transition, rendering the lipid amphiphilic and capable of forming inverse mesophases[4]. At neutral pH, the amine is unprotonated, and the molecule is highly lipophilic[4]. This pH-dependent solubility dictates our waste segregation strategies. If you attempt to clean a neutral pH lipid spill with water, the hydrophobic myristate tails will cause the lipid to simply smear across the benchtop rather than solubilize.

Waste Segregation Workflow

In a typical LNP formulation workflow, you will generate three distinct waste streams. Mixing these streams can lead to hazardous chemical reactions or significantly increase institutional disposal costs.

WasteSegregation Start 2-(Dimethylamino)ethyl Myristate Waste Generation OrgWaste Organic Solvent Stocks (e.g., Ethanol, Methanol) Start->OrgWaste AqWaste Aqueous LNP Suspensions (Acidic Buffers, mRNA) Start->AqWaste SolidWaste Solid Consumables (Tips, Tubes, Cartridges) Start->SolidWaste OrgBin Non-Halogenated Organic Waste Bin OrgWaste->OrgBin Direct Transfer AqBin Aqueous Chemical Waste (Check pH & Biohazard) AqWaste->AqBin Quench/Neutralize SolidBin Contaminated Solid Waste (Incineration) SolidWaste->SolidBin Double Bag

Fig 1. Waste segregation workflow for 2-(Dimethylamino)ethyl myristate and LNP formulations.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Pure Lipid & Organic Solvent Stocks

When discarding stock solutions of 2-(Dimethylamino)ethyl myristate dissolved in organic solvents (typically 100% ethanol):

  • Segregation : Transfer the liquid directly to a designated "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste (e.g., chloroform) unless absolutely necessary, as halogenated waste disposal is environmentally taxing and costly.

  • Labeling : Clearly label the container with "Contains Ethanol, 2-(Dimethylamino)ethyl myristate (Amine-ester lipid)."

  • Storage : Keep the waste carboy in a certified flammables cabinet until EHS collection.

Protocol B: Aqueous LNP Suspensions and Buffer Waste

During LNP synthesis, the lipid phase (in ethanol) is rapidly mixed with an aqueous mRNA phase in a low-pH buffer (e.g., 50 mM citrate buffer, pH 4.0)[5]. The resulting waste contains mRNA, ethanol, and suspended lipid nanoparticles.

  • Inactivation of Biologics : If the mRNA encapsulates proprietary or hazardous genetic material, treat the aqueous waste with a 10% sodium hypochlorite (bleach) solution for 30 minutes to fully degrade the nucleic acids.

  • pH Neutralization (Self-Validating Step) : Because the formulation buffer is acidic, it may fall below the allowable pH threshold for standard laboratory aqueous waste.

    • Action: Add 1M NaOH dropwise while gently stirring the waste beaker.

    • Validation: Dip a pH indicator strip into the solution to confirm the pH is between 6.0 and 8.0 before disposal.

  • Disposal : Once neutralized and bleached, dispose of the liquid in the "Aqueous Chemical Waste" container. Never pour lipid suspensions down the drain. The hydrophobic tails can aggregate, coat plumbing infrastructure, and trap other hazardous chemicals.

Protocol C: Solid Waste Management
  • Collection : Place all contaminated pipette tips, Eppendorf tubes, and microfluidic mixing cartridges into a puncture-resistant, biohazard-approved solid waste bag.

  • Secondary Containment : Double-bag the waste to prevent residual lipid seepage during transport.

  • Destruction : Route this waste for high-temperature incineration. Incineration safely and completely oxidizes the carbon-rich myristate chains into CO₂ and water vapor.

Spill Response and Decontamination

Because 2-(Dimethylamino)ethyl myristate is a viscous, hydrophobic ester at room temperature, standard aqueous cleanup is entirely ineffective. You must leverage its chemical solubility profile to decontaminate surfaces.

SpillResponse Spill Lipid/LNP Spill Absorb Absorb Liquid (Paper Towels) Spill->Absorb Solvent Wipe with 70% EtOH (Solubilize Lipid) Absorb->Solvent Detergent Wash with Detergent (Remove Residue) Solvent->Detergent Dispose Solid Waste Bin Detergent->Dispose

Fig 2. Step-by-step spill response and decontamination procedure for lipid residues.

Step-by-Step Spill Cleanup:

  • Containment : Immediately isolate the spill area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Absorption : Use inert absorbent pads or paper towels to soak up the bulk liquid. Place these directly into the solid chemical waste bin.

  • Solvent Solubilization (Critical Step) : Spray the affected surface generously with . The ethanol disrupts the hydrophobic interactions of the myristate tail, solubilizing the lipid residue so it can be wiped away.

  • Surfactant Wash : Follow up with a laboratory detergent (e.g., Alconox) and water to remove any remaining organic film.

  • Validation : Visually inspect the surface under standard room lighting. The surface is considered decontaminated when there is no longer an iridescent sheen or a slippery, waxy residue.

References

  • National Center for Biotechnology Information. "2-(Dimethylamino)ethyl myristate | C18H37NO2 | CID 96645" PubChem. Available at:[Link]

  • Zheng, L. et al. "Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape" Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Mitchell Lab. "EGFR-targeted ionizable lipid nanoparticles enhance in vivo mRNA delivery to the placenta" University of Pennsylvania. Available at: [Link]

  • MDPI. "Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles" MDPI. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Dimethylamino)ethyl myristate

Comprehensive Safety & Operational Guide: Handling 2-(Dimethylamino)ethyl Myristate (CAS: 43016-78-0) As a Senior Application Scientist in lipid nanoparticle (LNP) formulation, I frequently consult with researchers who t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-(Dimethylamino)ethyl Myristate (CAS: 43016-78-0)

As a Senior Application Scientist in lipid nanoparticle (LNP) formulation, I frequently consult with researchers who treat ionizable lipids as standard, inert chemical reagents. This is a critical operational error. 2-(Dimethylamino)ethyl myristate is a highly engineered, biologically active molecule designed to manipulate cellular membranes.

To achieve reproducible nucleic acid delivery while maintaining absolute laboratory safety, you must understand the causality behind its physicochemical behavior. This guide provides the essential safety, logistical, and operational protocols required to handle this lipid effectively, bridging the gap between chemical safety and downstream biological efficacy.

Physicochemical Profiling & Hazard Causality

2-(Dimethylamino)ethyl myristate (also known as 2-(dimethylamino)ethyl tetradecanoate) is an ionizable amino lipid. Its architecture consists of a pH-sensitive tertiary amine headgroup and a lipophilic myristate (14-carbon) tail. Understanding these functional groups is the foundation of both our safety protocols and our formulation strategies.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 43016-78-0Unique identifier for safety tracking and [1].
Molecular Formula C18H37NO2Highly lipophilic; requires organic solvents (e.g., ethanol) for initial solubilization.
Molecular Weight 299.5 g/mol Critical for calculating precise N/P (nitrogen-to-phosphate) molar ratios during LNP formulation.
Key Functional Groups Tertiary Amine, Myristate EsterAmine dictates pH sensitivity; Ester dictates biodegradability and tissue penetration.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2Mandates strict barrier PPE to prevent dermal absorption and mucosal damage.

Causality Insight: The tertiary amine can cause localized pH shifts upon contact with moisture on the skin or eyes, leading to irritation. Simultaneously, the myristate tail acts as a potent penetration enhancer, allowing the molecule to rapidly cross biological barriers—including your skin.

Mandatory Personal Protective Equipment (PPE) & Self-Validating Protocols

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. Every safety protocol must be a self-validating system.

  • Hand Protection (Nitrile, >0.11 mm thickness):

    • The "Why": Latex is highly permeable to lipophilic esters. 2-(Dimethylamino)ethyl myristate will rapidly degrade latex, compromising the barrier.

    • Self-Validating Check: While handling the lipid stock, rub your gloved fingers together. If the glove surface feels abnormally smooth, slick, or loses its tactile grip, chemical degradation has begun. Doff and replace the gloves immediately.

  • Eye Protection (Splash-proof Chemical Goggles):

    • The "Why": Standard safety glasses do not protect against aerosolized organic solvents. Because the tertiary amine causes severe localized pH shifts on ocular mucosa, a full-seal splash goggle is mandatory during stock preparation.

  • Body Protection (Flame-Resistant Lab Coat):

    • The "Why": Lipid stock solutions are typically prepared in absolute ethanol, a highly flammable solvent. A standard polyester lab coat poses a melt-hazard in the event of a flash fire.

  • Engineering Controls: All weighing and initial solubilization must be performed in a Chemical Fume Hood. If formulating for sterile in vitro or in vivo use, transition the sealed ethanol stocks to a Class II Biological Safety Cabinet.

Operational Workflow: Stock Preparation & LNP Formulation

The transition from a raw lipid to a functional LNP requires precise environmental control. Below is the field-proven methodology for formulation.

Step 1: Thermal Equilibration Remove the lipid vial from -20°C storage and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before breaking the seal. Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water will slowly hydrolyze the ester bond of the myristate tail, degrading the lipid and ruining downstream LNP stability.

Step 2: Stock Solution Preparation Dissolve the lipid in anhydrous ethanol to your target concentration (typically 10–50 mg/mL). Causality: Ethanol fully solubilizes the lipophilic tail while remaining completely miscible with the aqueous buffers required for the next step.

Step 3: Microfluidic Mixing Combine the ethanol lipid phase with an aqueous acidic buffer (e.g., Citrate buffer, pH 4.0) containing the mRNA/siRNA payload using a microfluidic mixer. Causality: At pH 4.0, the tertiary amine is fully protonated (positively charged). This drives rapid electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid, forcing the lipids to precipitate into nanoparticles.

Step 4: Dialysis and Buffer Exchange Immediately dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol. Causality: Raising the pH to 7.4 deprotonates the surface-exposed ionizable lipids, rendering the LNP surface neutral. This prevents premature cellular toxicity and particle aggregation.

LNP_Workflow Lipid Lipid Mix (Ethanol) 2-(Dimethylamino)ethyl myristate + Helper Lipids Mixer Microfluidic Mixing (Rapid Precipitation) Lipid->Mixer mRNA Nucleic Acid (Aqueous Buffer pH 4.0) mRNA->Mixer Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Mixer->Dialysis LNP Suspension Filter Sterile Filtration (0.22 µm) Dialysis->Filter Neutralized LNPs Final Final LNP Formulation (Stable at 4°C) Filter->Final

Caption: Step-by-step microfluidic formulation workflow for ionizable lipid nanoparticles.

Mechanistic Insight: The Endosomal Escape Pathway

Why do we use 2-(Dimethylamino)ethyl myristate instead of permanently charged cationic lipids (like DOTAP)? The answer lies in overcoming the primary bottleneck of nucleic acid delivery: [2].

Permanently positively charged lipids are highly toxic and are rapidly cleared by the immune system. 2-(Dimethylamino)ethyl myristate solves this through pH-dependent structural metamorphosis:

  • Circulation (pH 7.4): The LNP is neutral, allowing it to circulate safely and be internalized by target cells via endocytosis.

  • Endosomal Acidification (pH < 6.5): As the endosome matures, proton pumps lower the internal pH. The tertiary amine of the lipid becomes protonated and positively charged.

  • Phase Transition & Disruption: The newly cationic lipids electrostatically bind to the anionic lipids of the endosomal membrane. This interaction forces the lipid structure to transition from a stable lamellar bilayer into a highly disruptive [3]. This physical distortion tears the endosomal membrane apart, releasing the therapeutic payload into the cytosol.

Endosomal_Escape Internalization 1. Cellular Internalization (LNP at pH 7.4, Neutral Surface) Acidification 2. Endosome Maturation (pH drops to 5.5 - 6.5) Internalization->Acidification Protonation 3. Amine Protonation (Lipid becomes Positively Charged) Acidification->Protonation PhaseTransition 4. Phase Transition (Lamellar to Inverted Hexagonal HII) Protonation->PhaseTransition Electrostatic Interaction with Anionic Lipids Release 5. Membrane Disruption (Payload Released into Cytosol) PhaseTransition->Release

Caption: Mechanism of pH-dependent endosomal escape driven by ionizable lipid phase transition.

Storage, Stability, and Disposal Protocols

Long-Term Storage: Store the neat chemical at -20°C . Crucially, the vial must be backfilled with an inert gas (Argon or Nitrogen) before resealing. Causality: Tertiary amines are highly susceptible to N-oxidation in the presence of atmospheric oxygen. Oxidized amines lose their pH-responsiveness, permanently destroying the lipid's ability to trigger endosomal escape.

Spill Management & Disposal:

  • Small Spills: Do not use water. Absorb the spill with inert, lipophilic absorbent pads. Clean the residual surface with isopropanol or ethanol, followed by soap and water.

  • Disposal: Never dispose of ionizable lipids down the drain. Cationic and ionizable lipids exhibit high aquatic toxicity. Collect all lipid-contaminated solvent waste, pipette tips, and gloves in clearly labeled, compatible high-density polyethylene (HDPE) containers for hazardous chemical incineration.

References

  • 2-(dimethylamino)ethyl myristate — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics. Proceedings of the National Academy of Sciences (PNAS). Chatterjee, S., Kon, E., Sharma, P., & Peer, D. (2024). Available at:[Link]

  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. National Library of Medicine (PMC). Hagedorn, L., & Jürgens, D. C. (2024). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)ethyl myristate
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)ethyl myristate
© Copyright 2026 BenchChem. All Rights Reserved.